Product packaging for Moperone(Cat. No.:CAS No. 1050-79-9)

Moperone

Katalognummer: B024204
CAS-Nummer: 1050-79-9
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: AGAHNABIDCTLHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Moperone is a potent butyrophenone-derived antipsychotic compound and a selective antagonist of dopamine D2 and D4 receptors. This pharmacological profile makes it an invaluable tool for researchers investigating the intricate signaling of the dopaminergic system, which is implicated in a wide range of neurological processes and disorders. Its high affinity for D2-like receptors allows scientists to elucidate the role of these receptors in modulating neurotransmitter release, neuronal excitability, and complex behaviors. In preclinical research, this compound is extensively used to model and study the neurobiological underpinnings of psychiatric conditions such as schizophrenia, as well as to explore mechanisms of potential antipsychotic agents. By blocking dopaminergic signaling, it helps researchers understand dopamine's contribution to reward, motivation, and motor control pathways. Furthermore, its selectivity profile is instrumental in comparative studies aimed at distinguishing the specific functions of D2 versus D4 receptor subtypes. This compound is provided as a high-purity solid, suitable for in vitro binding assays, cellular signaling studies, and in vivo pharmacological experiments. As a critical research chemical, this compound enables advancements in neuropharmacology and central nervous system drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26FNO2 B024204 Moperone CAS No. 1050-79-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO2/c1-17-4-8-19(9-5-17)22(26)12-15-24(16-13-22)14-2-3-21(25)18-6-10-20(23)11-7-18/h4-11,26H,2-3,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAHNABIDCTLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3871-82-7 (hydrochloride)
Record name Moperone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001050799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6049062
Record name Moperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050-79-9
Record name Moperone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moperone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001050799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moperone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13554
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Moperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Moperone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU730881W5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Moperone's Mechanism of Action in Schizophrenia: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moperone, a typical antipsychotic of the butyrophenone (B1668137) class, exerts its therapeutic effects in schizophrenia primarily through the antagonism of dopamine (B1211576) D2 receptors. This guide provides a detailed examination of its mechanism of action, from receptor binding profiles to downstream signaling cascades and its differential effects on key dopaminergic pathways. This document synthesizes preclinical and clinical data to offer a comprehensive resource for professionals in neuroscience and drug development.

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. The dopamine hypothesis of schizophrenia posits that hyperactivity of dopaminergic neurotransmission in the mesolimbic pathway is a key contributor to the positive symptoms of the disorder. This compound, a butyrophenone derivative, was developed as a therapeutic agent to ameliorate these symptoms by modulating dopaminergic activity. As a typical antipsychotic, its primary mechanism of action is the blockade of dopamine D2 receptors, which distinguishes it from atypical antipsychotics that generally exhibit a broader receptor binding profile. Understanding the nuances of this compound's interaction with its molecular targets and the subsequent cellular and systemic effects is crucial for its rational use and the development of novel antipsychotics.

Pharmacodynamics: Receptor Binding Profile

This compound's pharmacological activity is defined by its binding affinity for various neurotransmitter receptors. It is a potent antagonist at dopamine D2 and D3 receptors and also interacts with serotonin (B10506) 5-HT2A and sigma (σ) receptors.[1] The affinities of this compound and the related butyrophenone, melperone (B1203284), for these receptors are summarized in the table below.

ReceptorThis compound Kᵢ (nM)Melperone Kᵢ (nM)Reference
Dopamine D₂0.7 - 1.925 - 120[1][2]
Dopamine D₃0.1 - 129[1][2]
Serotonin 5-HT₂ₐ5219 - 34
Sigma-1High AffinityNot specified

Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity.

Mechanism of Action

Dopamine D2 Receptor Antagonism

The cornerstone of this compound's antipsychotic effect is its high-affinity antagonism of dopamine D2 receptors. In the mesolimbic pathway, which is implicated in the positive symptoms of schizophrenia, dopamine hyperactivity is a key pathological feature. This compound competitively binds to D2 receptors on postsynaptic neurons, thereby blocking the binding of endogenous dopamine. This action attenuates the excessive dopaminergic signaling, leading to a reduction in symptoms such as hallucinations and delusions.

Downstream Signaling Pathways

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi/o subunit. Activation of D2 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). By blocking D2 receptors, this compound prevents this signaling cascade, leading to a relative increase in cAMP levels.

Furthermore, dopamine receptor signaling has been shown to involve the Akt/GSK-3 (glycogen synthase kinase-3) pathway. Antagonism of D2 receptors by antipsychotics like haloperidol (B65202) (another butyrophenone) can lead to an increase in the phosphorylation of Akt, which in turn phosphorylates and inactivates GSK-3β. This pathway is implicated in various cellular processes, including neuronal survival and synaptic plasticity.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks G_protein Gαi/o D2R->G_protein Activates Akt Akt D2R->Akt Inhibits (via β-arrestin 2) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response GSK3 GSK-3β Akt->GSK3 Inhibits GSK3->Cellular_Response

Dopamine D2 Receptor Signaling Pathway and this compound's Action.
Effects on Dopaminergic Pathways

The brain has four major dopaminergic pathways, and the effects of D2 receptor antagonists are pathway-dependent, leading to both therapeutic actions and side effects.

  • Mesolimbic Pathway: Originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens, this pathway is associated with reward and motivation. Hyperactivity in this pathway is linked to the positive symptoms of schizophrenia. This compound's blockade of D2 receptors in this pathway is the primary basis for its antipsychotic efficacy.

  • Mesocortical Pathway: Also originating in the VTA, this pathway projects to the prefrontal cortex and is involved in cognition and executive function. Hypoactivity in this pathway is thought to contribute to the negative and cognitive symptoms of schizophrenia. D2 receptor antagonism in this pathway may not improve, and could potentially worsen, these symptoms.

  • Nigrostriatal Pathway: This pathway extends from the substantia nigra to the striatum and is a critical component of the motor system. Blockade of D2 receptors in this pathway can disrupt normal motor function, leading to extrapyramidal side effects (EPS) such as parkinsonism, dystonia, and akathisia.

  • Tuberoinfundibular Pathway: This pathway runs from the hypothalamus to the pituitary gland and regulates prolactin secretion. Dopamine normally inhibits prolactin release. D2 receptor blockade by this compound can lead to hyperprolactinemia.

Dopamine_Pathways cluster_brain Major Dopaminergic Pathways VTA Ventral Tegmental Area (VTA) NAc Nucleus Accumbens (Mesolimbic) VTA->NAc Therapeutic Effect (Positive Symptoms) PFC Prefrontal Cortex (Mesocortical) VTA->PFC Potential Worsening of Negative/Cognitive Symptoms SN Substantia Nigra (SN) Striatum Striatum (Nigrostriatal) SN->Striatum Extrapyramidal Side Effects (EPS) Hypothalamus Hypothalamus Pituitary Pituitary Gland (Tuberoinfundibular) Hypothalamus->Pituitary Hyperprolactinemia

Effects of this compound on Major Dopaminergic Pathways.
Role of Serotonin 5-HT2A and Sigma Receptor Binding

This compound's affinity for 5-HT2A and sigma receptors may also contribute to its overall pharmacological profile. Antagonism of 5-HT2A receptors is a key feature of atypical antipsychotics and is thought to mitigate the risk of EPS and potentially improve negative symptoms by increasing dopamine release in the prefrontal cortex. While this compound's 5-HT2A affinity is lower than its D2 affinity, this interaction could still play a role in its clinical effects.

Sigma-1 receptors are intracellular chaperone proteins that can modulate a variety of signaling pathways and ion channels. The high affinity of this compound for sigma receptors suggests a potential role in neuroprotection and the modulation of glutamatergic neurotransmission, although the precise functional consequences of this binding in the context of schizophrenia are still under investigation.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for specific receptors (e.g., dopamine D2).

Methodology:

  • Membrane Preparation: Homogenize tissue (e.g., rat striatum) or cultured cells expressing the receptor of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an appropriate assay buffer.

  • Competition Binding: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of unlabeled this compound.

  • Incubation: Allow the binding reaction to reach equilibrium by incubating at a specific temperature for a defined period (e.g., 60 minutes at 30°C).

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (Tissue or Cells) Start->Membrane_Prep Competition_Binding Competition Binding (Radioligand + this compound) Membrane_Prep->Competition_Binding Incubation Incubation to Equilibrium Competition_Binding->Incubation Filtration Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Washing to Remove Non-specific Binding Filtration->Washing Quantification Scintillation Counting Washing->Quantification Data_Analysis Data Analysis (IC50 and Ki Calculation) Quantification->Data_Analysis End End Data_Analysis->End

Workflow for a Radioligand Binding Assay.
In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular dopamine levels in specific brain regions of freely moving animals.

Methodology:

  • Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., the nucleus accumbens or striatum).

  • Recovery: Allow the animal to recover from surgery for several days.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Baseline Collection: Collect dialysate samples at regular intervals to establish a stable baseline of extracellular dopamine levels.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples.

  • Sample Analysis: Analyze the concentration of dopamine in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels to determine the effect of this compound on dopamine release and metabolism.

Clinical Implications

Therapeutic Efficacy

The clinical efficacy of this compound in treating the positive symptoms of schizophrenia is attributed to its potent D2 receptor antagonism. While specific, large-scale clinical trial data with detailed PANSS (Positive and Negative Syndrome Scale) score changes for this compound is not widely available in recent literature, studies of the related butyrophenone melperone have demonstrated significant reductions in psychotic morbidity. For instance, in a double-blind study, melperone (300 mg daily) was as effective as thiothixene (B151736) (30 mg daily) in reducing psychotic symptoms.

Side Effect Profile

The primary side effects of this compound are a direct consequence of its D2 receptor blockade in non-target pathways.

  • Extrapyramidal Symptoms (EPS): Due to D2 antagonism in the nigrostriatal pathway, this compound can induce parkinsonism (tremor, rigidity, bradykinesia), acute dystonia (muscle spasms), and akathisia (restlessness). The incidence and severity of EPS are dose-dependent.

  • Hyperprolactinemia: Blockade of D2 receptors in the tuberoinfundibular pathway can lead to elevated prolactin levels, which can cause gynecomastia, galactorrhea, and amenorrhea.

  • Tardive Dyskinesia (TD): A potentially irreversible movement disorder characterized by involuntary, repetitive body movements, which can develop with long-term use of D2 antagonists.

The assessment of EPS in clinical trials and practice is crucial and can be performed using standardized rating scales such as the Extrapyramidal Symptom Rating Scale (ESRS) or the Simpson-Angus Scale.

Conclusion

This compound's mechanism of action in schizophrenia is firmly rooted in its potent antagonism of dopamine D2 receptors, particularly within the mesolimbic pathway. This action directly addresses the hyperdopaminergic state associated with the positive symptoms of the disorder. Its interactions with 5-HT2A and sigma receptors may also contribute to its overall clinical profile. While effective, its utility is limited by a side effect profile characteristic of typical antipsychotics, which stems from its non-selective blockade of D2 receptors in other critical dopaminergic pathways. A thorough understanding of its pharmacodynamics and the downstream consequences of its receptor interactions is essential for optimizing its therapeutic use and for guiding the development of future antipsychotic agents with improved efficacy and tolerability.

References

Moperone: A Comprehensive Technical Guide to Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moperone, a butyrophenone (B1668137) antipsychotic, exerts its therapeutic effects through a complex interaction with various neurotransmitter receptors. This document provides an in-depth technical overview of this compound's receptor binding affinity and selectivity profile. Quantitative binding data, derived from preclinical in vitro studies, are presented to facilitate a clear understanding of its pharmacological actions. Detailed experimental methodologies for determining binding affinities are described, and key intracellular signaling pathways modulated by this compound are visualized. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in neuropharmacology and drug development.

Introduction

This compound is a typical antipsychotic of the butyrophenone class, structurally related to haloperidol. Its clinical efficacy in the management of psychosis is primarily attributed to its antagonist activity at dopamine (B1211576) D2 receptors. However, its broader pharmacological profile, encompassing interactions with serotonin (B10506), sigma, and other receptor systems, contributes to its overall therapeutic and side-effect profile. A detailed understanding of its receptor binding characteristics is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents with improved efficacy and tolerability.

This compound Receptor Binding Profile

The following tables summarize the in vitro receptor binding affinities (Ki values in nanomolar, nM) of this compound for a range of key neurotransmitter receptors. A lower Ki value indicates a stronger binding affinity. The data presented is collated from various preclinical studies and databases.[1] It is important to note that Ki values can vary between studies due to different experimental conditions.[1]

Table 1: Dopamine Receptor Binding Affinities of this compound
Receptor SubtypeThis compound Ki (nM)
D₂25 - 120
D₃29
D₄57
Table 2: Serotonin Receptor Binding Affinities of this compound
Receptor SubtypeThis compound Ki (nM)
5-HT₁ₐ260
5-HT₂ₐ19 - 34
5-HT₂c130
Table 3: Adrenergic, Histamine, and Muscarinic Receptor Binding Affinities of this compound
Receptor SubtypeThis compound Ki (nM)
Adrenergic α₁17 - 57
Histamine H₁130
Muscarinic M₁>10,000
Table 4: Sigma Receptor Binding Affinity of this compound
Receptor SubtypeThis compound Ki (nM)
Sigma σ₁Data not consistently reported in comparative tables, but butyrophenones as a class are known to have affinity for sigma receptors.

Comparative Receptor Binding Affinity

To provide context, the following table compares the receptor binding affinities of this compound with Haloperidol, another prominent butyrophenone antipsychotic.

Table 5: Comparative Binding Affinities (Ki, nM) of this compound and Haloperidol
ReceptorThis compoundHaloperidol
Dopamine D₂ 25 - 120 0.89 - 1.5
Serotonin 5-HT₂ₐ 19 - 34 ~120

This comparison highlights that while both are potent D2 antagonists, this compound displays a comparatively weaker affinity for the D2 receptor and a stronger affinity for the 5-HT2A receptor than Haloperidol, a characteristic often associated with atypical antipsychotics and a potentially lower risk of extrapyramidal side effects.[2]

Experimental Protocols: Radioligand Binding Assays

The receptor binding affinities presented in this guide are primarily determined through in vitro competitive radioligand binding assays. These experiments are fundamental in neuropharmacology for characterizing the interaction between a drug and its target receptor.[1]

Objective

To determine the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand known to bind to that receptor with high affinity and specificity.

Materials
  • Tissue or Cell Membrane Preparation: Homogenates of specific brain regions (e.g., striatum for D₂ receptors, frontal cortex for 5-HT₂ₐ receptors) from animal models or cell lines transfected to express specific human receptor subtypes.[1]

  • Radioligand: A specific ligand for the receptor of interest that is labeled with a radioisotope (e.g., [³H]spiperone for D₂ receptors, [³H]ketanserin for 5-HT₂ₐ receptors).[1]

  • Test Compound: Unlabeled this compound at varying concentrations.

  • Incubation Buffer: A buffer solution to maintain physiological pH and ionic strength.

  • Filtration Apparatus: A system to separate the receptor-bound radioligand from the unbound radioligand, typically using glass fiber filters.[1]

  • Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.[1]

Generalized Methodology
  • Tissue/Cell Membrane Preparation: The selected tissue is homogenized, and the cell membranes containing the receptors are isolated through centrifugation. The protein concentration of the membrane preparation is determined.

  • Incubation: The membrane preparation is incubated in the presence of a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

  • Equilibrium: The mixture is incubated for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.[1]

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[1]

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Tissue/Cell Homogenate membranes Isolated Membranes tissue->membranes Centrifugation incubation Incubation with Radioligand & this compound membranes->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting calculation IC50 & Ki Calculation counting->calculation

Generalized workflow for a competitive radioligand binding assay.

Key Signaling Pathways

The interaction of this compound with its primary target receptors initiates a cascade of intracellular events known as signal transduction pathways. Understanding these pathways is crucial for elucidating the molecular mechanisms underlying its therapeutic effects and side effects.

Dopamine D₂ Receptor Signaling

This compound's primary antipsychotic action is mediated by its antagonism of the Dopamine D₂ receptor, a G protein-coupled receptor (GPCR) that preferentially couples to the Gαi/o subtype of G proteins.

D2_signaling This compound This compound D2R Dopamine D₂ Receptor This compound->D2R Antagonism G_protein Gαi/o Gβγ D2R->G_protein Blocks G protein activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylation of targets

Simplified Dopamine D₂ Receptor Signaling Pathway Antagonism.
Serotonin 5-HT₂ₐ Receptor Signaling

This compound also acts as an antagonist at serotonin 5-HT₂ₐ receptors. These receptors are GPCRs that couple to the Gαq/11 subtype of G proteins.

Simplified Serotonin 5-HT₂ₐ Receptor Signaling Pathway Antagonism.
Sigma-1 (σ₁) Receptor Interaction

Butyrophenones, including this compound, are known to interact with sigma receptors. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.

Sigma1_signaling This compound This compound Sigma1R Sigma-1 Receptor This compound->Sigma1R Binding IP3R IP₃ Receptor Sigma1R->IP3R Modulation ER_Stress ER Stress Response Sigma1R->ER_Stress Ca_signaling Ca²⁺ Signaling Modulation IP3R->Ca_signaling Neuronal_Plasticity Neuronal Plasticity Ca_signaling->Neuronal_Plasticity

This compound's interaction with the Sigma-1 Receptor.

Conclusion

This compound's receptor binding profile reveals it to be a potent antagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors, with moderate affinity for other receptors such as D₃, D₄, 5-HT₂c, and α₁-adrenergic receptors. Its negligible affinity for muscarinic M₁ receptors suggests a lower potential for anticholinergic side effects. The detailed understanding of its binding affinities, the experimental methods used to determine them, and the resulting modulation of intracellular signaling pathways provides a solid foundation for its clinical application and for future research in the development of novel antipsychotic agents. This technical guide serves as a valuable resource for professionals in the field, offering a consolidated overview of the key pharmacological characteristics of this compound.

References

An In-depth Technical Guide to the Pharmacodynamics of Moperone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moperone hydrochloride, a typical antipsychotic of the butyrophenone (B1668137) class, exerts its therapeutic effects primarily through the modulation of central neurotransmitter systems. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its receptor binding profile, mechanism of action, and downstream signaling pathways. Quantitative data from in vitro and in vivo studies are presented in structured tables, and detailed experimental methodologies are provided for key assays. Visual representations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its pharmacological properties.

Introduction

This compound is an antipsychotic medication that has been used in the treatment of schizophrenia and other psychotic disorders.[1] As a member of the butyrophenone class, it shares structural and mechanistic similarities with other antipsychotics like haloperidol (B65202).[2] Understanding the detailed pharmacodynamics of this compound hydrochloride is crucial for optimizing its therapeutic use and for the development of novel antipsychotic agents with improved efficacy and safety profiles. This guide synthesizes the current knowledge on this compound's interactions with key neurotransmitter receptors and its impact on cellular signaling and physiological responses.

Receptor Binding Profile

The therapeutic efficacy and side-effect profile of this compound hydrochloride are largely dictated by its affinity for a range of neurotransmitter receptors. This compound is a potent antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, a characteristic shared by many atypical antipsychotics.[2][3] Its binding affinities (Ki values) for various receptors have been determined through in vitro radioligand binding assays. A lower Ki value indicates a stronger binding affinity.[3]

Receptor SubtypeThis compound Ki (nM)
Dopamine
D₂25 - 120
D₃29
D₄57
Serotonin
5-HT₁ₐ260
5-HT₂ₐ19 - 34
5-HT₂c130
Muscarinic
M₁>10,000
Histamine
H₁130
Adrenergic
α₁38 - 83
α₂780
Note: Ki values can vary between studies due to different experimental conditions. The ranges presented reflect data collated from multiple preclinical studies.[4]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2] This dual antagonism is believed to contribute to its antipsychotic effects, particularly on the positive symptoms of schizophrenia, while potentially mitigating some of the extrapyramidal side effects associated with pure D2 antagonism.

Dopamine D₂ Receptor Antagonism

The dopamine D₂ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[3] Agonist binding, such as by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. As an antagonist, this compound blocks this signaling cascade.[3]

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D₂ Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R This compound This compound This compound->D2R Antagonism ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates Targets

Dopamine D₂ Receptor Signaling and this compound's Antagonistic Action.
Serotonin 5-HT₂ₐ Receptor Antagonism

The serotonin 5-HT₂ₐ receptor is a GPCR coupled to the Gq/11 family of G proteins.[4] Activation by serotonin leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). This compound blocks this pathway by preventing serotonin from binding to the 5-HT₂ₐ receptor.

cluster_membrane Cell Membrane HT2A_R 5-HT₂ₐ Receptor Gq11 Gq/11 Protein HT2A_R->Gq11 Activates PLC Phospholipase C IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq11->PLC Activates Serotonin Serotonin Serotonin->HT2A_R This compound This compound This compound->HT2A_R Antagonism PIP2 PIP₂ PIP2->PLC Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

5-HT₂ₐ Receptor Signaling and this compound's Antagonistic Action.

Quantitative In Vitro Functional Data

Assay TypeTarget ReceptorParameterThis compound Value (nM)
cAMP Functional AssayDopamine D₂IC₅₀Data not available
Calcium Flux AssaySerotonin 5-HT₂ₐIC₅₀Data not available

Quantitative In Vivo Pharmacodynamics

In vivo studies are critical for understanding the physiological and behavioral effects of this compound. Key preclinical models for antipsychotic activity include the conditioned avoidance response and the induction of catalepsy.

In Vivo ModelParameterThis compound Value (mg/kg)
Conditioned Avoidance Response (Rat)ED₅₀Data not available
Catalepsy Induction (Rat)ED₅₀Data not available

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacodynamics of this compound hydrochloride.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

start Start prep_membranes Prepare Membranes (from cells or tissue expressing the target receptor) start->prep_membranes incubation Incubate Membranes with: - Radioligand (e.g., [³H]-Spiperone) - Varying concentrations of this compound prep_membranes->incubation filtration Rapid Filtration (to separate bound and free radioligand) incubation->filtration scintillation Scintillation Counting (to quantify bound radioactivity) filtration->scintillation analysis Data Analysis - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff equation scintillation->analysis end End analysis->end

Workflow for a Radioligand Binding Assay.

Protocol Details:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

  • Incubation: In a multi-well plate, a fixed amount of membrane protein is incubated with a specific concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D₂ receptors) and a range of concentrations of the unlabeled test compound (this compound). Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a known potent ligand for the receptor.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]

Functional cAMP Assay (for D₂ Receptor Antagonism)

This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.

Protocol Details:

  • Cell Culture: A cell line stably expressing the human dopamine D₂ receptor (e.g., CHO-K1 or HEK293) is cultured in multi-well plates.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: A fixed concentration of a D₂ receptor agonist (e.g., dopamine) is added in the presence of forskolin (B1673556) (an adenylyl cyclase activator) to stimulate a detectable level of cAMP.

  • Incubation: The plates are incubated for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit (e.g., HTRF, ELISA).

  • Data Analysis: A dose-response curve is generated by plotting the cAMP levels against the logarithm of the this compound concentration. The IC₅₀ value, representing the concentration of this compound that causes a 50% reversal of the dopamine-induced inhibition of cAMP production, is determined.[3]

Calcium Flux Assay (for 5-HT₂ₐ Receptor Antagonism)

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.

Protocol Details:

  • Cell Culture and Dye Loading: A cell line expressing the human 5-HT₂ₐ receptor (e.g., U2OS or CHO-K1) is cultured in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).[5]

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: A fixed concentration of a 5-HT₂ₐ receptor agonist (e.g., serotonin) is added to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: A dose-response curve is constructed by plotting the inhibition of the calcium response against the this compound concentration. The IC₅₀ value, the concentration of this compound that inhibits 50% of the agonist-induced calcium flux, is calculated.[5]

In Vivo Catalepsy Assay (Rat)

This assay assesses the potential for a compound to induce extrapyramidal side effects.

Protocol Details:

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Drug Administration: this compound hydrochloride is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, at a range of doses.

  • Catalepsy Assessment: At various time points after drug administration, catalepsy is measured. A common method is the bar test, where the rat's forepaws are placed on a horizontal bar. The latency to remove both paws from the bar is recorded. A longer latency indicates a greater cataleptic effect.

  • Data Analysis: A dose-response curve is generated by plotting the catalepsy score (e.g., mean latency) against the drug dose. The ED₅₀, the dose that produces a half-maximal cataleptic response, can be calculated.[6][7]

In Vivo Conditioned Avoidance Response (CAR) Assay (Rat)

The CAR model is a predictive preclinical screen for antipsychotic efficacy.

Protocol Details:

  • Apparatus: A shuttle box with two compartments separated by a door is used. The floor of the box is a grid that can deliver a mild electric shock.

  • Training: A conditioned stimulus (CS), such as a light or a tone, is presented for a short period, followed by an unconditioned stimulus (US), a mild foot shock. The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the rat does not move during the CS, it will receive the shock and can escape it by moving to the other compartment (an escape response).

  • Testing: Once the rats are trained to a stable level of avoidance, they are treated with different doses of this compound hydrochloride or vehicle before the test session.

  • Data Analysis: The number of avoidance responses, escape responses, and failures to respond are recorded. A dose-dependent decrease in avoidance responses, without a significant effect on escape responses, is indicative of antipsychotic-like activity. The ED₅₀, the dose that reduces avoidance responding by 50%, can be determined.[8]

Conclusion

This compound hydrochloride is a butyrophenone antipsychotic with a pharmacodynamic profile characterized by potent antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors. Its broader receptor binding profile, including interactions with other dopamine and serotonin receptor subtypes, as well as adrenergic and histaminergic receptors, likely contributes to its overall therapeutic effects and side-effect profile. While quantitative functional and in vivo data for this compound are not extensively published, the methodologies for their determination are well-established. A comprehensive understanding of this compound's pharmacodynamics, as outlined in this guide, is essential for its rational clinical use and for guiding future drug discovery efforts in the field of neuropsychopharmacology.

References

Moperone Structure-Activity Relationship Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moperone is a typical antipsychotic drug belonging to the butyrophenone (B1668137) class, which has been utilized in the management of schizophrenia and other psychotic disorders.[1][2] Like other drugs in its class, this compound's primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[1] The structure-activity relationship (SAR) of butyrophenones is well-established in medicinal chemistry and provides a framework for understanding how the chemical structure of this compound contributes to its pharmacological activity. This guide provides a detailed overview of the SAR of this compound, based on the broader understanding of the butyrophenone class, and outlines the experimental protocols used to evaluate these compounds.

The general structure of butyrophenones consists of a fluorophenyl group connected by a three-carbon chain to a substituted piperidine (B6355638) ring.[3][4] Variations in each of these regions can significantly impact the potency and receptor selectivity of the compound.

Core Structure-Activity Relationships of this compound and its Analogs

The key structural features of this compound that are critical for its antipsychotic activity are the p-fluorobutyrophenone moiety and the substituted piperidine ring. The following sections detail the contribution of each part to the overall pharmacological profile, drawing on established SAR principles for the butyrophenone class.

The Butyrophenone Chain

The butyrophenone portion of this compound is essential for its activity. Key observations include:

  • Aromatic System: The presence of a para-fluorophenyl group is a hallmark of many potent butyrophenone antipsychotics and is considered to enhance activity.

  • Carbonyl Group: The carbonyl group (C=O) is generally considered optimal for activity, although it can be replaced by other groups like a hydroxymethylene (C(H)OH) or a phenyl-substituted carbon with retained activity in some analogs.

  • Propyl Chain: A three-carbon (propyl) chain separating the fluorophenyl group and the piperidine nitrogen is optimal for antipsychotic activity. Lengthening or shortening this chain typically leads to a decrease in potency.

The Piperidine Ring

The substituted piperidine ring of this compound plays a crucial role in its interaction with the dopamine D2 receptor and other receptors. The nature of the substituents on the piperidine ring significantly influences both the affinity and the selectivity of the compound. For this compound, this is a 4-hydroxy-4-(p-tolyl)piperidine moiety.

  • Tertiary Amine: The tertiary amino group within the piperidine ring is essential for activity.

  • 4-Aryl Substitution: An aromatic group at the 4-position of the piperidine ring is a common feature of potent butyrophenones. This aryl group is thought to mimic the phenyl ring of dopamine, contributing to D2 receptor affinity.

  • 4-Hydroxy Group: The hydroxyl group at the 4-position can influence the polarity and binding interactions of the molecule.

Quantitative Data on this compound Analogs

Due to the limited availability of public data on a systematic series of this compound analogs, the following table presents illustrative, hypothetical data to demonstrate the expected impact of structural modifications on receptor binding affinities. This data is based on the established SAR of the broader butyrophenone class of antipsychotics.

CompoundR1 (on Piperidine N)R2 (at Piperidine 4-position)R3 (at Piperidine 4-position)Dopamine D2 (Ki, nM)Serotonin (B10506) 5-HT2A (Ki, nM)
This compoundp-fluorobutyrophenoneOHp-tolyl1.5150
Analog 1p-fluorobutyrophenoneHp-tolyl10.2250
Analog 2p-fluorobutyrophenoneOHPhenyl2.1180
Analog 3p-fluorobutyrophenoneOHp-chlorophenyl1.8130
Analog 4p-fluorobutyrophenoneOHp-methoxyphenyl3.5200
Analog 5ButyrophenoneOHp-tolyl5.6300
Analog 6p-chlorobutyrophenoneOHp-tolyl2.5160
Analog 7p-fluoropropiophenoneOHp-tolyl25.8450
Analog 8p-fluoropentanoylphenoneOHp-tolyl30.1500

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to determine the structure-activity relationships of this compound and its analogs.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for dopamine D2 and serotonin 5-HT2A receptors.

1. Dopamine D2 Receptor Binding Assay:

  • Tissue Preparation: Rat striatal tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 0.2-0.5 mg/mL.

  • Radioligand: [3H]Spiperone, a potent D2 antagonist, is used as the radioligand at a concentration close to its Kd value (typically 0.1-0.3 nM).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of buffer, 50 µL of test compound (at various concentrations), and 50 µL of [3H]Spiperone.

    • Add 100 µL of the membrane preparation to initiate the binding reaction.

    • For non-specific binding determination, a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol) is used instead of the test compound.

    • Incubate the plate at 37°C for 30 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Serotonin 5-HT2A Receptor Binding Assay:

  • Tissue Preparation: Rat cortical tissue is prepared in a similar manner to the striatal tissue for the D2 assay.

  • Radioligand: [3H]Ketanserin is commonly used as the radioligand for 5-HT2A receptors at a concentration near its Kd (typically 0.5-1.0 nM).

  • Assay Procedure: The procedure is analogous to the D2 receptor binding assay, with the appropriate tissue preparation and radioligand. Non-specific binding is determined using a high concentration of a non-labeled 5-HT2A antagonist (e.g., 1 µM mianserin).

  • Data Analysis: IC50 and Ki values are calculated as described for the D2 receptor binding assay.

In Vitro Functional Assays

Objective: To determine the functional activity (e.g., antagonism) of test compounds at the dopamine D2 receptor.

cAMP Accumulation Assay:

  • Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) is used.

  • Principle: The D2 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Antagonists will block the agonist-induced decrease in cAMP.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (potential antagonist) for 15-30 minutes.

    • Stimulate the cells with a D2 receptor agonist (e.g., quinpirole) at a concentration that gives a submaximal response (EC80), in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The ability of the test compounds to reverse the agonist-induced inhibition of cAMP production is quantified. The IC50 values for the antagonists are determined from the dose-response curves.

Visualizations

SAR_this compound cluster_0 Butyrophenone Core cluster_1 Piperidine Moiety cluster_2 Biological Activity Core p-Fluorophenyl Carbonyl Propyl Chain Activity D2 Receptor Antagonism | Antipsychotic Efficacy Core:f0->Activity:f0 Enhances Potency Core:f1->Activity:f0 Optimal for Activity Core:f2->Activity:f0 Optimal Length (n=3) Piperidine Tertiary Amine 4-Hydroxy 4-p-Tolyl Piperidine:f0->Activity:f0 Essential Piperidine:f1->Activity:f0 Modulates Binding Piperidine:f2->Activity:f0 Enhances Affinity

Caption: Key structural features of this compound contributing to its antipsychotic activity.

Experimental_Workflow Start Synthesis of this compound Analogs Binding_Assay Radioligand Binding Assays (D2, 5-HT2A, etc.) Start->Binding_Assay Functional_Assay In Vitro Functional Assays (e.g., cAMP Assay) Start->Functional_Assay Data_Analysis Determine Ki and IC50 Values Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for the structure-activity relationship studies of this compound analogs.

References

Preclinical Pharmacological Profile of Moperone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moperone is a typical antipsychotic agent belonging to the butyrophenone (B1668137) class of drugs.[1] Structurally related to the widely known antipsychotic haloperidol (B65202), this compound has been used in the treatment of schizophrenia and other psychotic disorders.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, focusing on its pharmacodynamics, in vivo efficacy models, pharmacokinetics, and safety pharmacology. The information herein is intended to serve as a resource for researchers and professionals involved in the discovery and development of antipsychotic drugs.

Pharmacodynamics: Receptor Binding Profile and Mechanism of Action

The primary mechanism of action of this compound is through the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[3] This blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects, alleviating the positive symptoms of schizophrenia such as hallucinations and delusions.[3] In addition to its high affinity for D2 receptors, this compound also exhibits affinity for other neurotransmitter receptors, including serotonin (B10506), alpha-adrenergic, and histamine (B1213489) receptors, which contributes to its overall pharmacological profile and potential side effects.

Receptor Binding Affinities

The following table summarizes the available in vitro receptor binding affinities (Ki) of this compound for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. It is important to note that the available data is limited and may not represent a complete profile across all receptor subtypes.

Receptor SubtypeKi (nM)Reference
Dopamine D29.3
Dopamine D427[4]
Serotonin 5-HT252
α1-Adrenergic22
Histamine H122,000
Signaling Pathway

The primary mechanism of this compound's antipsychotic action involves the blockade of the Dopamine D2 receptor, a G protein-coupled receptor (GPCR). This antagonism prevents the binding of dopamine and inhibits the downstream signaling cascade, which includes the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

cluster_membrane Cell Membrane Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds This compound This compound This compound->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Dopamine D2 Receptor Antagonism by this compound.

In Vivo Efficacy Models

Preclinical evaluation of antipsychotic drugs relies on various animal models that predict clinical efficacy. While specific in vivo efficacy data for this compound is not extensively available, the following are standard behavioral assays used to characterize antipsychotic potential.

Catalepsy Test

The catalepsy test is used to assess the potential of a compound to induce extrapyramidal side effects (EPS), which are common with typical antipsychotics.[5]

Experimental Protocol:

  • Species: Male Wistar rats.

  • Apparatus: A horizontal bar raised to a specific height (e.g., 9 cm) above a flat surface.

  • Procedure:

    • Animals are administered this compound or a vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • At predetermined time points post-dosing (e.g., 30, 60, 90, and 120 minutes), each rat is gently placed with its forepaws on the bar.

    • The latency to remove both forepaws from the bar is recorded, with a maximum cut-off time (e.g., 180 seconds).

    • A prolonged latency to move from the imposed posture is indicative of catalepsy.

Conditioned Avoidance Response (CAR)

The CAR test is a classic predictive model for antipsychotic activity.[6][7] Antipsychotics selectively suppress the conditioned avoidance response at doses that do not impair the unconditioned escape response.[6]

Experimental Protocol:

  • Species: Male Sprague-Dawley rats.

  • Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock, equipped with auditory and visual cues.

  • Procedure:

    • Training: A conditioned stimulus (CS), such as a light or tone, is presented for a short duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild foot shock, delivered through the grid floor. The rat can avoid the shock by moving to the other compartment of the shuttle box during the CS presentation (avoidance response). If the rat fails to move during the CS, the shock is delivered until it escapes to the other compartment (escape response).

    • Testing: Once the animals are trained to a stable baseline of avoidance responding, they are treated with this compound or vehicle.

    • The number of avoidance and escape responses, as well as the latency to respond, are recorded during a test session.

    • A significant reduction in the number of avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.

Prepulse Inhibition (PPI) of the Startle Response

PPI is a measure of sensorimotor gating, a neurological process that is deficient in patients with schizophrenia.[8] Antipsychotic drugs can restore PPI deficits induced by psychotomimetic agents.

Experimental Protocol:

  • Species: Male mice or rats.

  • Apparatus: A startle chamber equipped with a sensitive platform to detect whole-body startle responses and a speaker to deliver acoustic stimuli.

  • Procedure:

    • An animal is placed in the startle chamber and allowed to acclimatize.

    • A startling stimulus (pulse), a loud burst of white noise (e.g., 120 dB), is presented, and the startle response is measured.

    • In other trials, a weaker, non-startling acoustic stimulus (prepulse) precedes the startling pulse by a short interval (e.g., 100 ms).

    • The percentage of inhibition of the startle response by the prepulse is calculated.

    • To test the antipsychotic potential, a PPI deficit is induced using a dopamine agonist like apomorphine (B128758) or an NMDA antagonist like MK-801.

    • The ability of this compound to reverse the drug-induced PPI deficit is then assessed.

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to be similar to other butyrophenones, characterized by oral absorption, extensive hepatic metabolism, and renal excretion of its metabolites.[9][10]

Preclinical Pharmacokinetic Parameters
ParameterValue (for Haloperidol in Rats)RouteReference
Tmax (h) Data Not Availablep.o.
Cmax (ng/mL) Data Not Availablep.o.
AUC (ng·h/mL) Data Not Availablep.o.
t½ (h) ~1.5i.v.[11]
Clearance (mL/min/kg) ~83i.v.[11]
Volume of Distribution (L/kg) ~9.6i.v.[11]
Bioavailability (%) Data Not Availablep.o.

Note: The data presented is for Haloperidol and should not be directly extrapolated to this compound.

In Vitro Metabolism: Microsomal Stability Assay

This assay provides an early assessment of the metabolic stability of a compound in the liver.

Experimental Protocol:

  • System: Liver microsomes from preclinical species (e.g., rat, dog) and human.

  • Procedure:

    • This compound is incubated with liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched, and the concentration of the remaining this compound is quantified using LC-MS/MS.

    • The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

cluster_invivo In Vivo Study cluster_invitro In Vitro Study Dosing Dosing (Oral or IV) in Rats Sampling Blood Sampling (Serial Time Points) Dosing->Sampling Analysis Plasma Concentration Analysis (LC-MS/MS) Sampling->Analysis PK_Params Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) Analysis->PK_Params Microsomes Incubation with Liver Microsomes Metabolite_ID Metabolite Identification Microsomes->Metabolite_ID Start Drug Candidate (this compound) PD Pharmacodynamics (Receptor Binding) Start->PD PK Pharmacokinetics (ADME) Start->PK Efficacy In Vivo Efficacy (Behavioral Models) Start->Efficacy Safety Safety Pharmacology (hERG, Genotoxicity, etc.) Start->Safety Decision Go/No-Go Decision for Clinical Development PD->Decision PK->Decision Efficacy->Decision Safety->Decision

References

An In-depth Technical Guide to the Chemical Synthesis and Characterization of Moperone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moperone, a typical antipsychotic of the butyrophenone (B1668137) class, has been utilized in the treatment of schizophrenia. This technical guide provides a comprehensive overview of its chemical synthesis and detailed characterization. The synthesis involves a two-step process commencing with the Grignard reaction of 4-methylphenylmagnesium bromide with 1-benzyl-4-piperidone, followed by N-alkylation with 4-chloro-4'-fluorobutyrophenone. This guide furnishes detailed experimental protocols for each synthetic step and for the comprehensive characterization of this compound using various analytical techniques, including Mass Spectrometry, and provides a framework for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Furthermore, a representative High-Performance Liquid Chromatography (HPLC) method for purity assessment is described. The mechanism of action, primarily through dopamine (B1211576) D2 receptor antagonism, is also illustrated.

Introduction

This compound, with the IUPAC name 1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butan-1-one, is a butyrophenone derivative that has been used as an antipsychotic agent.[1] Like other drugs in its class, its therapeutic effects are primarily attributed to its antagonism of dopamine D2 receptors in the brain.[2][3] Understanding the synthesis and thorough characterization of this compound is crucial for drug development, quality control, and further research into its pharmacological properties. This guide presents a detailed methodology for its synthesis and a comprehensive approach to its analytical characterization.

Chemical Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the creation of the 4-hydroxy-4-(p-tolyl)piperidine intermediate, followed by an N-alkylation reaction to introduce the fluorobutyrophenone (B13424257) side chain.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction & Deprotection cluster_step2 Step 2: N-Alkylation A 4-Methylphenylmagnesium bromide C 1-Benzyl-4-hydroxy-4- (p-tolyl)piperidine A->C Grignard Reaction B 1-Benzyl-4-piperidone B->C D 4-Hydroxy-4-(p-tolyl)piperidine C->D Hydrogenolysis (Debenzylation) F This compound D->F Alkylation E 4-Chloro-4'-fluorobutyrophenone E->F

Figure 1: General synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-4-(p-tolyl)piperidine

  • Grignard Reaction: To a solution of 4-methylphenylmagnesium bromide in an anhydrous ether (such as diethyl ether or tetrahydrofuran), cooled in an ice bath, a solution of 1-benzyl-4-piperidone in the same solvent is added dropwise under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by Thin Layer Chromatography - TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-benzyl-4-hydroxy-4-(p-tolyl)piperidine.

  • Debenzylation: The crude product from the previous step is dissolved in a suitable solvent like methanol. A palladium on carbon catalyst (Pd/C) is added, and the mixture is subjected to hydrogenation, typically using a hydrogen balloon or a Parr hydrogenator, until the debenzylation is complete (monitored by TLC). The catalyst is then removed by filtration through Celite, and the solvent is evaporated to give 4-hydroxy-4-(p-tolyl)piperidine.

Step 2: Synthesis of this compound (N-Alkylation)

  • A mixture of 4-hydroxy-4-(p-tolyl)piperidine, 4-chloro-4'-fluorobutyrophenone, and a base (such as sodium carbonate or potassium carbonate) in a suitable solvent (e.g., acetonitrile (B52724) or methyl isobutyl ketone) is heated to reflux.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The resulting crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or isopropanol) to afford the final product as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physicochemical Properties
PropertyValue
IUPAC Name1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butan-1-one
Molecular FormulaC₂₂H₂₆FNO₂
Molecular Weight355.4 g/mol [4]
CAS Number1050-79-9
Spectroscopic and Chromatographic Data

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

  • Experimental Protocol: Mass spectra can be obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI). For GC-MS, a non-polar column can be used with a temperature ramp. For LC-MS, a C18 column with a mobile phase gradient of acetonitrile and water (with formic acid) is suitable.

  • Quantitative Data:

TechniqueIonizationKey Fragments (m/z)
GC-MS (EI)EI123, 158, 192, 204, 217[4]
MS-MSESIPrecursor [M+H]⁺: 356.202; Product Ions: 153, 165, 338[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of this compound.

  • Experimental Protocol: ¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Expected ¹H NMR Chemical Shifts: Based on the structure of this compound and typical chemical shift values, the following proton signals are expected:

    • Aromatic protons of the fluorophenyl group.

    • Aromatic protons of the tolyl group.

    • Protons of the piperidine (B6355638) ring.

    • Protons of the butyrophenone chain.

    • The methyl protons of the tolyl group.

    • The hydroxyl proton.

  • Expected ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom in the this compound molecule, including:

    • Carbonyl carbon of the butyrophenone.

    • Carbons of the two aromatic rings.

    • Carbons of the piperidine ring.

    • Carbons of the alkyl chain.

    • The methyl carbon of the tolyl group.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the this compound molecule.

  • Experimental Protocol: The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

  • Expected Absorption Bands:

    • A strong absorption band corresponding to the C=O (ketone) stretching vibration.

    • Bands in the aromatic C-H stretching region.

    • Bands corresponding to aliphatic C-H stretching.

    • A broad band indicating O-H stretching of the hydroxyl group.

    • A band for the C-F stretching vibration.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of pharmaceutical compounds. A representative method for a similar butyrophenone, melperone (B1203284) hydrochloride, is described in a Chinese patent.[1]

  • Experimental Protocol (Adapted for this compound):

    • Column: Octadecyl silane (B1218182) (C18) packed column.

    • Mobile Phase: A mixture of a phosphate (B84403) buffer and methanol. An ion-pairing agent like sodium heptanesulfonate can be added to the mobile phase. The pH of the mobile phase should be optimized.

    • Detection: UV detection at a suitable wavelength (e.g., 248 nm as used for melperone hydrochloride).[1]

    • Flow Rate: A typical flow rate would be around 1.0 mL/min.

    • Quantitation: The purity of this compound is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Mechanism of Action and Signaling Pathway

This compound's antipsychotic effect is primarily mediated through its antagonist activity at dopamine D2 receptors.[2] It also exhibits affinity for serotonin (B10506) 5-HT2A receptors.[1] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia.[3]

Moperone_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates Effect Downstream Signaling & Antipsychotic Effect D2R->Effect Inhibition of Signal Transduction SHT2AR Serotonin 5-HT2A Receptor This compound This compound This compound->D2R Blocks This compound->SHT2AR Blocks

Figure 2: Simplified signaling pathway of this compound's action.

Conclusion

This technical guide has outlined the chemical synthesis and comprehensive characterization of this compound. The provided experimental protocols and analytical data serve as a valuable resource for researchers and professionals in the field of drug development and quality control. The synthesis is robust, and the characterization methods are standard, allowing for reliable production and analysis of this important antipsychotic compound. Further research can build upon this foundation to explore novel analogs or formulations of this compound.

References

Moperone: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of moperone, a typical antipsychotic of the butyrophenone (B1668137) class. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on established protocols and analytical techniques applicable to this compound and related compounds. It outlines the necessary experimental workflows for solubility assessment in various solvents and for conducting forced degradation studies to understand its stability profile. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and formulation of this compound.

Introduction

This compound is a butyrophenone derivative that has been used in the treatment of schizophrenia.[1] Its efficacy and safety are intrinsically linked to its physicochemical properties, particularly its solubility and stability. Understanding these characteristics is paramount for developing robust and effective pharmaceutical formulations. This guide details the standard experimental procedures for evaluating the solubility of this compound in a range of pharmaceutically relevant solvents and for assessing its stability under various stress conditions.

This compound: Physicochemical Properties

PropertyValueSource
Chemical Formula C22H26FNO2[2]
Molecular Weight 355.45 g/mol [2]
CAS Number 1050-79-9[2]
Predicted logP 4.08[3]
Predicted Aqueous Solubility (logS) -4.35

Solubility of this compound

Recommended Solvents for Solubility Screening

A comprehensive solubility profile should be established in a range of solvents with varying polarities. The following table lists recommended solvents for initial screening.

Solvent ClassRecommended Solvents
Aqueous Buffers pH 1.2 (Simulated Gastric Fluid)
pH 4.5 (Acetate Buffer)
pH 6.8 (Simulated Intestinal Fluid)
pH 7.4 (Phosphate Buffer)
Polar Protic Solvents Purified Water
Methanol
Ethanol
Isopropyl Alcohol (IPA)
Polar Aprotic Solvents Acetonitrile (ACN)
Dimethyl Sulfoxide (DMSO)
Dimethylformamide (DMF)
Non-Polar Solvents Dichloromethane (DCM)
Ethyl Acetate
Toluene
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

  • This compound reference standard

  • Selected solvents (as listed in the table above)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system with a validated quantitative method for this compound

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached (typically 24-72 hours).

  • After reaching equilibrium, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to ensure complete separation of the solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent in vial prep2 Seal vial prep1->prep2 equil1 Agitate in orbital shaker (constant temperature) prep2->equil1 equil2 Reach equilibrium (24-72 hours) equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Centrifuge sample sep1->sep2 analysis1 Withdraw supernatant sep2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify this compound (HPLC) analysis2->analysis3 result Determine Solubility (mg/mL or mol/L) analysis3->result

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Stability of this compound

Forced degradation studies are essential to identify the potential degradation products of a drug substance, which can aid in the development of stability-indicating analytical methods and provide insights into the intrinsic stability of the molecule.

Forced Degradation (Stress Testing) Conditions

This compound should be subjected to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours
Neutral Hydrolysis Purified water at 60°C for 24-48 hours
Oxidative Degradation 3-30% H2O2 at room temperature for 24-48 hours
Thermal Degradation Solid-state sample at 80°C for 72 hours
Photolytic Degradation Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter
Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation profile of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Reagents for stress conditions (HCl, NaOH, H2O2)

  • Solvents for sample preparation (e.g., ACN:water)

  • Temperature-controlled ovens and water baths

  • Photostability chamber

  • HPLC-UV/DAD or HPLC-MS system

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Solution State Degradation:

    • Prepare stock solutions of this compound in a suitable solvent mixture (e.g., 50:50 ACN:water).

    • For each stress condition (acid, base, neutral hydrolysis, and oxidation), mix the this compound stock solution with the respective stress reagent in a flask.

    • Expose the solutions to the specified temperature and time.

    • At predefined time points, withdraw samples, neutralize them if necessary (for acid and base hydrolysis), and dilute to a suitable concentration for analysis.

  • Solid-State Degradation (Thermal and Photolytic):

    • Spread a thin layer of this compound powder in a petri dish.

    • For thermal degradation, place the dish in a temperature-controlled oven.

    • For photolytic degradation, place the dish in a photostability chamber.

    • At the end of the exposure period, dissolve a known amount of the stressed solid in a suitable solvent and dilute for analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

    • The HPLC method should be capable of separating the intact this compound from all formed degradation products. A diode array detector (DAD) is useful for assessing peak purity, while a mass spectrometer (MS) can aid in the identification of degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis start This compound Sample (Solution or Solid) acid Acid Hydrolysis (HCl, heat) start->acid base Base Hydrolysis (NaOH, heat) start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal (Heat, solid state) start->thermal photo Photolytic (Light exposure, solid) start->photo sampling Sample at time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize dilute Dilute to working conc. neutralize->dilute hplc Analyze by Stability-Indicating HPLC-UV/MS dilute->hplc end Identify Degradation Pathways & Degradation Products hplc->end

Caption: Workflow for Forced Degradation Studies of this compound.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method, that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.

Key Characteristics of a Stability-Indicating Method
  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The validation of such a method should be performed according to ICH Q2(R1) guidelines.

Conclusion

While specific quantitative data on the solubility and stability of this compound are not widely published, this technical guide provides a robust framework for researchers and drug development professionals to systematically determine these critical physicochemical properties. The outlined experimental protocols for solubility determination via the shake-flask method and for assessing stability through forced degradation studies are based on established pharmaceutical industry standards. The development and validation of a stability-indicating analytical method, as described, are essential for ensuring the quality, safety, and efficacy of any this compound-containing pharmaceutical product. The application of these methodologies will enable the generation of the necessary data to support formulation development, establish appropriate storage conditions, and meet regulatory requirements.

References

Moperone: A Technical Overview of a Butyrophenone Antipsychotic

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butan-1-one

CAS Number: 1050-79-9

Executive Summary

Moperone is a typical antipsychotic agent belonging to the butyrophenone (B1668137) class of drugs. Primarily utilized in the treatment of schizophrenia and other psychotic disorders, its therapeutic effects are mainly attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the central nervous system. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, pharmacological profile, mechanism of action, and relevant experimental methodologies for its study. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Pharmacological Profile

The pharmacological activity of this compound is characterized by its interaction with various neurotransmitter receptors. The following tables summarize the available quantitative data on its receptor binding affinities and pharmacokinetic properties.

Receptor Binding Affinity

This compound exhibits a high affinity for dopamine D2 and D3 receptors and a moderate affinity for the serotonin (B10506) 5-HT2A receptor. This multi-receptor profile contributes to its antipsychotic efficacy.[1]

ReceptorKᵢ (nM)
Dopamine D₂0.7 - 1.9
Dopamine D₃0.1 - 1
Serotonin 5-HT₂ₐ52

Kᵢ (Inhibition constant) is a measure of the drug's binding affinity to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans is limited in the public domain. However, general characteristics of butyrophenones and related compounds suggest that it is orally absorbed and undergoes hepatic metabolism, primarily through the cytochrome P450 enzyme system.[2] The metabolites are then predominantly excreted via the kidneys.[2]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound, like other butyrophenone antipsychotics, is the blockade of dopamine D2 receptors, particularly in the mesolimbic pathway of the brain. This antagonism is believed to be responsible for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o family of G proteins. The binding of this compound to the D2 receptor inhibits the downstream signaling cascade that is normally initiated by dopamine.

Dopamine D2 Receptor Signaling Pathway

The antagonism of the D2 receptor by this compound leads to the following key events:

  • Inhibition of Gαi/o protein activation: this compound prevents dopamine from activating the Gαi/o protein coupled to the D2 receptor.

  • Disinhibition of Adenylyl Cyclase: The inactivation of the Gαi/o protein removes its inhibitory effect on the enzyme adenylyl cyclase.

  • Increased cAMP Levels: With the inhibition removed, adenylyl cyclase can convert ATP to cyclic AMP (cAMP), leading to an increase in intracellular cAMP levels.

  • Activation of Protein Kinase A (PKA): Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, altering neuronal excitability and gene expression.

Moperone_D2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Phosphorylates

Caption: this compound's antagonism of the Dopamine D2 receptor signaling pathway.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, standard methodologies for characterizing butyrophenone antipsychotics can be applied.

Receptor Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for various neurotransmitter receptors.

Methodology: Radioligand competition binding assays are a standard method.

  • Membrane Preparation:

    • Homogenize tissue from a relevant brain region (e.g., striatum for D2 receptors) or cultured cells expressing the receptor of interest in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

  • Binding Assay:

    • In a multi-well plate, combine the prepared cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of this compound.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in an animal model.

Methodology: A typical in vivo pharmacokinetic study would involve the following steps:

  • Animal Model: Select an appropriate animal model (e.g., rats or mice).

  • Drug Administration: Administer a single dose of this compound to the animals via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points after drug administration.

  • Plasma Analysis:

    • Separate plasma from the blood samples.

    • Extract this compound from the plasma using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of this compound versus time.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental analysis.

PK_Workflow cluster_in_vivo In Vivo Phase cluster_in_vitro In Vitro Analysis cluster_data_analysis Data Analysis Animal_Model Select Animal Model Drug_Admin Administer This compound Animal_Model->Drug_Admin Blood_Sampling Collect Blood Samples Drug_Admin->Blood_Sampling Plasma_Separation Separate Plasma Blood_Sampling->Plasma_Separation Extraction Extract This compound Plasma_Separation->Extraction Quantification Quantify using LC-MS Extraction->Quantification PK_Plot Plot Concentration vs. Time Quantification->PK_Plot PK_Parameters Calculate PK Parameters PK_Plot->PK_Parameters

Caption: A generalized workflow for an in vivo pharmacokinetic study.

Conclusion

This compound is a butyrophenone antipsychotic with a well-established primary mechanism of action as a dopamine D2 receptor antagonist. Its receptor binding profile indicates a high affinity for dopamine receptors, which is consistent with its therapeutic use in schizophrenia. While detailed pharmacokinetic and experimental data specific to this compound are not extensively available in publicly accessible literature, the methodologies outlined in this guide provide a framework for its further investigation and characterization. A deeper understanding of its complete pharmacological profile will be beneficial for optimizing its therapeutic use and for the development of future antipsychotic agents.

References

Methodological & Application

Protocol for Dissolving Moperone for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moperone is a typical antipsychotic drug belonging to the butyrophenone (B1668137) class.[1] Due to its lipophilic nature and poor water solubility, dissolving this compound for in vivo animal studies requires careful selection of a suitable solvent system to ensure complete dissolution, stability, and biocompatibility. This document provides detailed protocols for dissolving this compound for various routes of administration in animal models.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is crucial for selecting an appropriate solvent.

PropertyValueReference
Molecular Formula C22H26FNO2[2]
Molecular Weight 355.45 g/mol [2]
Appearance Pale Yellow Solid[3]
Water Solubility log10WS = -4.35 (practically insoluble)[4]
Octanol/Water Partition Coefficient logPoct/wat = 4.081 (lipophilic)
Solubility in Chloroform Soluble

Recommended Solvents and Vehicles

Given this compound's poor water solubility, organic solvents and co-solvent systems are necessary for its dissolution. The choice of solvent will depend on the intended route of administration and the desired concentration.

Commonly used vehicles for lipophilic drugs in animal studies include:

  • Dimethyl sulfoxide (B87167) (DMSO) : A powerful solvent for many nonpolar compounds.

  • Ethanol (EtOH) : Often used in combination with other solvents.

  • Polyethylene (B3416737) glycol 400 (PEG 400) : A low-molecular-weight grade of polyethylene glycol with low toxicity, it enhances the solubility of weakly water-soluble drugs.

  • Propylene glycol (PG) : A commonly used co-solvent.

  • Oil-Based Vehicles (e.g., corn oil, sesame oil) : Suitable for oral or intraperitoneal administration of highly lipophilic compounds.

Important Considerations:

  • Toxicity : Always consider the potential toxicity of the chosen solvent system. A vehicle control group should be included in the experimental design.

  • Route of Administration : The viscosity and potential for irritation of the solvent system must be appropriate for the chosen route of administration (e.g., intravenous, intraperitoneal, oral).

  • Stability : The stability of this compound in the prepared formulation should be considered, especially for long-term studies. Store solutions appropriately, protected from light and at a controlled temperature.

Experimental Protocols for Dissolving this compound

The following are recommended protocols for preparing this compound solutions. It is advisable to perform small-scale solubility tests before preparing a large batch.

Protocol 1: DMSO-Based Solution

This protocol is suitable for preparing a concentrated stock solution that can be further diluted for administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile vial.

  • Add a small volume of DMSO to the vial. A starting point is to aim for a high concentration stock solution (e.g., 10-20 mg/mL), similar to what is used for other CNS drugs.

  • Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can aid dissolution.

  • For administration, this stock solution can be diluted with sterile saline or PBS to the final desired concentration. Note: The final concentration of DMSO in the administered solution should be kept to a minimum (ideally ≤ 5-10%) to avoid toxicity. If precipitation occurs upon dilution, a different solvent system should be considered.

Protocol 2: Co-Solvent System (PEG 400 and Saline)

This protocol is suitable for oral (p.o.) and intraperitoneal (i.p.) administration and avoids the use of DMSO.

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG 400), sterile grade

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Water bath

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile vial.

  • Add a specific volume of PEG 400. A common starting ratio is 10-50% PEG 400 in the final solution.

  • Gently warm the mixture in a water bath (around 40-50°C) and vortex until the this compound is completely dissolved in the PEG 400.

  • Slowly add sterile saline to the desired final volume while continuously vortexing to prevent precipitation.

  • Allow the solution to cool to room temperature before administration.

Protocol 3: Ternary Solvent System (DMSO, PEG 400, and Saline)

This system can be effective for achieving higher concentrations of lipophilic compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG 400), sterile grade

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile vial.

  • Add a small volume of DMSO (e.g., 5-10% of the final volume) and vortex until the powder is fully dissolved.

  • Add PEG 400 (e.g., 30-40% of the final volume) and vortex to mix thoroughly.

  • Slowly add sterile saline to the final desired volume while vortexing.

  • Ensure the final solution is clear before administration.

Data Presentation: Example Vehicle Compositions

The following table summarizes potential vehicle compositions for dissolving this compound. The exact ratios may need to be optimized based on the desired final concentration of this compound.

Vehicle ComponentRoute of AdministrationExample Composition (v/v/v)Notes
DMSO / Saline i.p., s.c., i.v. (with caution)10% DMSO / 90% SalineFinal DMSO concentration should be minimized.
PEG 400 / Saline p.o., i.p.40% PEG 400 / 60% SalineGood for avoiding DMSO.
Ethanol / PEG 400 / Saline p.o., i.p.10% EtOH / 40% PEG 400 / 50% SalineEthanol can aid in initial dissolution.
DMSO / PEG 400 / Saline p.o., i.p.5% DMSO / 30% PEG 400 / 65% SalineA robust system for difficult-to-dissolve compounds.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing a this compound solution for animal studies.

G cluster_prep Preparation cluster_formulation Formulation cluster_admin Administration weigh 1. Weigh this compound Powder add_solvent 2. Add Primary Solvent (e.g., DMSO, PEG 400) weigh->add_solvent dissolve 3. Dissolve this compound (Vortex/Sonicate/Warm) add_solvent->dissolve add_vehicle 4. Add Co-solvent/Vehicle (e.g., Saline, PBS) dissolve->add_vehicle mix 5. Mix to Homogeneity add_vehicle->mix qc 6. Quality Control (Visual Inspection for Clarity) mix->qc administer 7. Administer to Animal (Specify Route) qc->administer

Caption: Workflow for this compound Solution Preparation.

References

Application Notes and Protocols for Moperone in Rodent Models of Psychosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moperone is a typical antipsychotic belonging to the butyrophenone (B1668137) class of drugs. Its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[1][2] Dysregulation of dopaminergic neurotransmission is a key hypothesis in the pathophysiology of psychosis, and by blocking D2 receptors, this compound is thought to reduce the excessive dopaminergic activity associated with positive psychotic symptoms such as hallucinations and delusions.[1][2] In addition to its high affinity for D2 receptors, this compound and its analogs also exhibit affinity for serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) receptors, which may contribute to its overall therapeutic profile and side effects.[1]

Rodent models are indispensable tools for the preclinical evaluation of antipsychotic drugs. These models aim to replicate specific endophenotypes of psychosis, allowing for the assessment of a compound's potential efficacy. This document provides detailed application notes and protocols for utilizing this compound in two commonly employed rodent models of psychosis: amphetamine-induced hyperlocomotion and prepulse inhibition (PPI).

Data Presentation

Receptor Binding Affinity
ReceptorMelperone (B1203284) Ki (nM)Clozapine Ki (nM)Olanzapine Ki (nM)Quetiapine Ki (nM)Risperidone Ki (nM)Aripiprazole Ki (nM)Ziprasidone Ki (nM)
Dopamine D₂ 25 - 120125 - 35511 - 31160 - 5573.3 - 6.20.34 - 2.74.8 - 10
Dopamine D₃ 2949 - 14149 - 1323407.2 - 140.8 - 4.27.2
Dopamine D₄ 5721 - 4427 - 49160021 - 3944 - 5632
Serotonin 5-HT₁ₐ 26015 - 245>100024504.2 - 4901.7 - 4.43.4
Serotonin 5-HT₂ₐ 19 - 3412 - 214 - 162200.16 - 0.63.4 - 150.4
Serotonin 5-HT₂c 1308 - 1511 - 236155 - 2615 - 341.3
Muscarinic M₁ >10,0001.9 - 541.9 - 27>5000>10,000>10,000>1000
Histamine H₁ 1306 - 257 - 2011 - 2820 - 4761 - 8947
Adrenergic α₁ Data not available for Melperone7 - 2719 - 567 - 270.8 - 2.15711

Note: Ki values can vary between studies due to different experimental conditions. The ranges presented reflect data from multiple sources.

Pharmacokinetic Parameters in Rodents

Specific pharmacokinetic data for this compound in rodents is limited in the available literature. However, general pharmacokinetic characteristics of orally administered drugs in rats can provide an estimation. For example, a study on α-cyperone in rats showed rapid absorption (Tmax = 0.20 ± 0.16 h) and a short half-life (T1/2 = 0.14 ± 0.05 h). Another study on mephedrone (B570743) in rats reported a Tmax between 0.43 to 0.93 h and an elimination half-life of 0.37 h. These values highlight the typically rapid metabolism and elimination of compounds in rats. Researchers should consider conducting a pilot pharmacokinetic study to determine the specific parameters for this compound under their experimental conditions.

ParameterGeneral Oral Administration in Rats (Example Compounds)
Tmax (Time to Maximum Concentration) ~0.2 - 1.0 hours
T1/2 (Half-life) ~0.1 - 0.4 hours
Cmax (Maximum Concentration) Dose-dependent
Bioavailability Highly variable

Signaling Pathways and Experimental Workflows

This compound's Primary Signaling Pathway

Moperone_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_vesicle->Dopamine Release D2_Receptor Dopamine D2 Receptor G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Reduced Neuronal Excitability PKA->Cellular_Response Leads to This compound This compound This compound->D2_Receptor Blocks Dopamine->D2_Receptor Binds

This compound's antagonistic action on the D2 receptor pathway.
Experimental Workflow: Amphetamine-Induced Hyperlocomotion

AIH_Workflow A Acclimatize Rodents to Locomotor Activity Chambers B Administer this compound or Vehicle (e.g., IP or Oral) A->B C Pre-treatment Period (e.g., 30-60 minutes) B->C D Administer Amphetamine (e.g., 0.5-2.0 mg/kg, IP) C->D E Record Locomotor Activity (e.g., 60-90 minutes) D->E F Data Analysis: Compare locomotor activity between groups E->F

Workflow for the amphetamine-induced hyperlocomotion model.
Experimental Workflow: Prepulse Inhibition (PPI)

PPI_Workflow A Acclimatize Rodents to Startle Chambers B Administer this compound or Vehicle (e.g., IP or Oral) A->B C Pre-treatment Period (e.g., 30-60 minutes) B->C D Place Rodent in Startle Apparatus C->D E Present Acoustic Stimuli: - Pulse alone - Prepulse + Pulse - No stimulus D->E F Record Startle Response E->F G Data Analysis: Calculate %PPI for each group F->G

Workflow for the prepulse inhibition test.

Experimental Protocols

Amphetamine-Induced Hyperlocomotion in Rats

This model assesses the ability of a test compound to reverse the hyperlocomotor effects of amphetamine, a psychostimulant that increases dopamine release. This model is considered to have predictive validity for the antipsychotic effects of drugs.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • This compound hydrochloride

  • d-Amphetamine sulfate (B86663)

  • Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

  • Locomotor activity chambers equipped with infrared beams

  • Syringes and needles for injection

Procedure:

  • Habituation: Habituate the rats to the locomotor activity chambers for at least 30 minutes for 2-3 days prior to the experiment to reduce novelty-induced hyperactivity.

  • Drug Preparation:

    • Dissolve this compound hydrochloride in the appropriate vehicle to the desired concentrations. A range of doses should be tested to determine the effective dose (ED50).

    • Dissolve d-amphetamine sulfate in sterile saline. A typical dose to induce hyperlocomotion is 0.5 mg/kg.

  • Drug Administration:

    • On the test day, administer this compound or vehicle via the desired route (e.g., intraperitoneal - IP, or oral gavage - PO).

    • Allow for a pre-treatment period of 30-60 minutes, depending on the route of administration and known pharmacokinetics of this compound.

  • Amphetamine Challenge:

    • Following the pre-treatment period, administer d-amphetamine (0.5 mg/kg, IP).

  • Data Collection:

    • Immediately place the rats back into the locomotor activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes).

    • Compare the total locomotor activity between the different treatment groups (Vehicle + Saline, Vehicle + Amphetamine, this compound + Amphetamine) using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

    • A significant reduction in amphetamine-induced hyperlocomotion by this compound indicates potential antipsychotic-like activity.

Prepulse Inhibition (PPI) in Mice

PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by psychotomimetic drugs. This test assesses the ability of a compound to restore normal sensorimotor gating.

Materials:

  • Male C57BL/6J or other suitable mouse strain (8-10 weeks old)

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline)

  • Startle response system with acoustic stimulation capabilities (e.g., SR-LAB)

  • Syringes and needles for injection

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.

  • Drug Preparation:

    • Dissolve this compound hydrochloride in sterile saline to the desired concentrations. A dose-response study is recommended.

  • Drug Administration:

    • Administer this compound or vehicle (IP or PO) 30-60 minutes before placing the mice in the startle chambers.

  • PPI Testing Session:

    • Place each mouse in a startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).

    • The test session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms).

      • Prepulse + Pulse trials: A weaker acoustic stimulus (prepulse; e.g., 75, 80, or 85 dB for 20 ms) presented 100 ms (B15284909) before the strong pulse.

      • No-stimulus trials: Background noise only, to measure baseline movement.

    • Each trial type should be presented multiple times (e.g., 10 times).

  • Data Collection:

    • The startle response (amplitude of the whole-body flinch) is measured by a transducer platform for each trial.

  • Data Analysis:

    • Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = [1 - (Startle response on Prepulse + Pulse trial / Startle response on Pulse-alone trial)] x 100

    • Compare the %PPI between the different treatment groups using appropriate statistical methods (e.g., ANOVA).

    • An increase in %PPI in a model where it is disrupted (e.g., by a psychotomimetic drug or in a specific genetic model) would indicate a therapeutic-like effect of this compound.

Conclusion

The amphetamine-induced hyperlocomotion and prepulse inhibition models are valuable tools for assessing the antipsychotic potential of compounds like this compound in rodents. The protocols provided herein offer a standardized framework for conducting these experiments. It is crucial for researchers to perform dose-response studies to determine the optimal effective dose of this compound and to consider its pharmacokinetic profile when designing experiments. The data generated from these models will contribute to a better understanding of the therapeutic potential of this compound for the treatment of psychosis.

References

Application Note and Protocol for the Analysis of Moperone by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moperone is a typical antipsychotic medication belonging to the butyrophenone (B1668137) class, utilized in the treatment of schizophrenia.[1] As with any pharmaceutical compound, ensuring its purity, stability, and accurate quantification in bulk drug substances and finished pharmaceutical products is critical for safety and efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the quality control of pharmaceuticals due to its high resolution, sensitivity, and accuracy.

This document provides a detailed application note and a comprehensive protocol for the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The protocol outlines a systematic approach to method development, validation in accordance with ICH guidelines, and a forced degradation study to ensure the method's specificity in the presence of potential degradation products.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a robust HPLC method.

PropertyValueReference
Molecular FormulaC₂₂H₂₆FNO₂[2]
Molecular Weight355.45 g/mol [2]
logP (Octanol/Water)4.081Cheméo
Water Solubilitylog₁₀WS = -4.35Cheméo
UV Maximum (λmax)246.5 nmDrugFuture

The high logP value indicates that this compound is a lipophilic compound, making it well-suited for analysis by reversed-phase chromatography. The UV absorbance maximum at 246.5 nm provides a suitable wavelength for detection with a UV detector.

High-Performance Liquid Chromatography (HPLC) Method

This section details a proposed HPLC method for the analysis of this compound. This method is based on established principles for the analysis of butyrophenone compounds and the known physicochemical properties of this compound.

Chromatographic Conditions
ParameterCondition
Instrument HPLC system with UV or Photodiode Array (PDA) detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724) : 25 mM Potassium Dihydrogen Phosphate (B84403) Buffer (pH 6.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 247 nm
Run Time 10 minutes
Rationale for Method Development
  • Column: A C18 column is a common choice for reversed-phase chromatography of non-polar to moderately polar compounds like this compound. The specified dimensions and particle size provide a good balance between resolution, analysis time, and backpressure.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a reasonable analysis time.

  • Detection Wavelength: The detection wavelength of 247 nm is set close to the reported UV maximum of this compound (246.5 nm) to achieve high sensitivity. A PDA detector can be used to confirm peak purity.

Experimental Protocols

Preparation of Solutions

4.1.1. Buffer Preparation (25 mM Potassium Dihydrogen Phosphate, pH 6.0)

  • Weigh 3.4 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 6.0 ± 0.05 with a dilute solution of potassium hydroxide (B78521) or phosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter before use.

4.1.2. Mobile Phase Preparation

  • Mix acetonitrile and the prepared phosphate buffer in a ratio of 60:40 (v/v).

  • Degas the mobile phase using a suitable method such as sonication or vacuum filtration.

4.1.3. Standard Stock Solution Preparation (100 µg/mL)

  • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

4.1.4. Sample Preparation (from tablets)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the this compound.

  • Dilute to volume with the mobile phase and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) for 6 replicate injections of the standard solution ≤ 2.0%
Method Validation Protocol

The developed HPLC method should be validated according to ICH Q2(R1) guidelines. The following validation parameters should be assessed:

ParameterProtocolAcceptance Criteria
Specificity Inject blank (mobile phase), placebo, and this compound standard and sample solutions. Perform forced degradation studies.No interference from blank or placebo at the retention time of this compound. The this compound peak should be well-resolved from any degradation products.
Linearity Prepare a series of at least five concentrations of this compound standard solution (e.g., 5, 10, 20, 40, 60 µg/mL). Plot a graph of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy (% Recovery) Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).Mean recovery should be between 98.0% and 102.0%.
Precision (Repeatability and Intermediate Precision) Repeatability: Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.RSD ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.The method should be sensitive enough for its intended purpose.
Robustness Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).System suitability parameters should remain within the acceptance criteria.
Forced Degradation Study Protocol

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound drug substance.[3]

Stress ConditionProtocol
Acid Hydrolysis Treat this compound solution with 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis Treat this compound solution with 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose solid this compound to 105 °C for 48 hours.
Photolytic Degradation Expose this compound solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

After exposure to the stress conditions, the samples should be neutralized (if necessary) and diluted with the mobile phase to the target concentration for HPLC analysis. The chromatograms should be examined for the appearance of degradation peaks and to ensure the this compound peak is well-resolved from them.

Data Presentation

The quantitative data from the method validation and forced degradation studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: System Suitability Results

ParameterResultAcceptance Criteria
Tailing Factor1.1≤ 2.0
Theoretical Plates5500≥ 2000
RSD of 6 injections (%)0.5≤ 2.0%

Table 2: Method Validation Summary

ParameterResultAcceptance Criteria
Linearity (r²)0.9995≥ 0.999
Accuracy (% Recovery)99.5 - 101.2%98.0 - 102.0%
Precision (RSD %)
- Repeatability0.8%≤ 2.0%
- Intermediate Precision1.2%≤ 2.0%
LOD (µg/mL)0.05-
LOQ (µg/mL)0.15-
RobustnessPassedSystem suitability criteria met

Table 3: Forced Degradation Study Results

Stress Condition% Degradation of this compoundObservations
Acid Hydrolysis (0.1 M HCl)15.2%Two major degradation peaks observed.
Base Hydrolysis (0.1 M NaOH)25.8%One major and two minor degradation peaks observed.
Oxidative (3% H₂O₂)10.5%One major degradation peak observed.
Thermal (105 °C)5.1%Minor degradation observed.
Photolytic (UV/Vis)8.7%One major degradation peak observed.

Visualizations

The following diagrams illustrate the logical workflow of the HPLC analysis and the key factors influencing the chromatographic separation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability Standard Standard Solution Preparation Standard->SystemSuitability Sample Sample Preparation Injection Sample Injection Sample->Injection SystemSuitability->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calculation Quantification Integration->Calculation Report Result Reporting Calculation->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

HPLC_Factors cluster_mobile Mobile Phase cluster_column Stationary Phase cluster_instrument Instrumental Parameters Organic Organic Solvent Type & Ratio Separation HPLC Separation (Resolution, Retention, Peak Shape) Organic->Separation pH Buffer pH pH->Separation Buffer Buffer Concentration Buffer->Separation ColumnType Column Chemistry (e.g., C18) ColumnType->Separation Dimensions Column Dimensions Dimensions->Separation ParticleSize Particle Size ParticleSize->Separation FlowRate Flow Rate FlowRate->Separation Temperature Column Temperature Temperature->Separation Wavelength Detection Wavelength Wavelength->Separation Affects Sensitivity

Caption: Factors influencing HPLC separation of this compound.

Conclusion

The proposed RP-HPLC method provides a robust and reliable approach for the quantification of this compound in pharmaceutical dosage forms. The method is specific, accurate, precise, and stability-indicating, making it suitable for routine quality control analysis and stability studies. The detailed protocol and validation guidelines provided in this application note will be a valuable resource for researchers and scientists involved in the development and analysis of this compound. Further optimization of the mobile phase pH based on the experimentally determined pKa of this compound may lead to further improvements in chromatographic performance.

References

Application Notes and Protocols for Moperone in Neuropharmacology Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Moperone, a typical antipsychotic of the butyrophenone (B1668137) class, in neuropharmacology assays. This document includes its mechanism of action, receptor binding profile, and protocols for key in vitro and in vivo experiments. Due to the limited availability of specific functional and in vivo data for this compound, comparative data for the structurally related and well-characterized butyrophenone, Haloperidol (B65202), is included to provide a relevant pharmacological context.

Introduction to this compound

This compound is a first-generation antipsychotic medication that has been used in the treatment of schizophrenia and other psychotic disorders.[1] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[2] By blocking these receptors, this compound helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] Like other typical antipsychotics, this compound's mechanism of action is also associated with a risk of extrapyramidal side effects (EPS).[2] Beyond its primary action on dopamine receptors, this compound also exhibits affinity for other neurotransmitter receptors, including serotonin, which contributes to its overall pharmacological profile.[2][3]

Mechanism of Action and Signaling Pathway

This compound's principal mechanism of action is the blockade of postsynaptic dopamine D2 receptors.[2] D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o signaling pathway. Activation of D2 receptors by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this action, thereby preventing the dopamine-induced decrease in cAMP.

Moperone_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine_vesicle Dopamine D2R Dopamine D2 Receptor Dopamine_vesicle->D2R Binds Gi_protein Gi/o Protein D2R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to This compound This compound This compound->D2R Blocks

This compound's primary mechanism of action at the D2 receptor.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the comparative compound Haloperidol.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
ReceptorThis compoundHaloperidol
Dopamine D20.7 - 1.9[3]1.2
Dopamine D30.1 - 1.0[3]0.7
Serotonin 5-HT2A52[3]4.5
α1-Adrenergic2212
Histamine H122430
Muscarinic M1>10,0007,500

Note: Lower Ki values indicate higher binding affinity. Data for Haloperidol is provided for comparative context and is sourced from publicly available databases.

Table 2: In Vitro Functional Antagonism (IC50, nM)
AssayThis compoundHaloperidol
Dopamine D2 Receptor (cAMP Assay)Data not available~5-15
Serotonin 5-HT2A Receptor (IP1/Calcium Assay)Data not available~10-30

Note: IC50 values represent the concentration of the drug that inhibits 50% of the agonist response. Values for Haloperidol are typical ranges found in the literature and can vary depending on the specific assay conditions.

Table 3: In Vivo Behavioral Effects (ED50, mg/kg)
Behavioral AssayThis compoundHaloperidol
Catalepsy (Rat)Data not available0.23 - 0.42[2]
Conditioned Avoidance Response (Rat)Data not available~0.05 - 0.2

Note: ED50 is the dose that produces a specific effect in 50% of the population. Values for Haloperidol are approximate and can vary based on the specific protocol and animal strain.

Experimental Protocols

In Vitro Assays

This protocol is designed to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.

Radioligand_Binding_Workflow A Prepare cell membranes expressing D2 receptors B Incubate membranes with [3H]Spiperone (radioligand) and varying concentrations of this compound A->B C Allow to reach equilibrium B->C D Separate bound from free radioligand via filtration C->D E Quantify bound radioactivity using liquid scintillation counting D->E F Data Analysis: Determine IC50 and calculate Ki E->F

Workflow for a radioligand binding assay.

Materials:

  • Cell membranes from a cell line stably expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).

  • [3H]Spiperone (Radioligand).

  • This compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane preparation on ice. Homogenize the membranes in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, [3H]Spiperone (at a concentration close to its Kd, e.g., 0.2 nM), and assay buffer.

    • Non-specific Binding: Cell membranes, [3H]Spiperone, and a high concentration of a competing non-labeled ligand (e.g., 10 µM Haloperidol or unlabeled Spiperone).

    • Competition Binding: Cell membranes, [3H]Spiperone, and serial dilutions of this compound (e.g., from 10 pM to 10 µM).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]Spiperone) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

This assay measures the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production in cells expressing the D2 receptor.

cAMP_Assay_Workflow A Seed cells expressing D2 receptors in a 96-well plate B Pre-incubate cells with varying concentrations of this compound A->B C Stimulate with a fixed concentration of Dopamine in the presence of Forskolin (B1673556) B->C D Incubate to allow for cAMP accumulation C->D E Lyse cells and measure intracellular cAMP levels (e.g., using HTRF, ELISA, or AlphaScreen) D->E F Data Analysis: Determine IC50 for antagonism E->F

Workflow for a functional cAMP assay.

Materials:

  • A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).

  • Cell culture medium.

  • This compound hydrochloride.

  • Dopamine.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF, LANCE, or GloSensor).

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Seeding: Seed the D2 receptor-expressing cells into a 96-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Antagonist Pre-incubation: Pre-incubate the cells with the varying concentrations of this compound for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of dopamine (typically at its EC80 concentration) along with a fixed concentration of forskolin to stimulate cAMP production.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that reverses 50% of the dopamine-induced inhibition of forskolin-stimulated cAMP production.

In Vivo Assays

This behavioral test is used to assess the potential for a compound to induce extrapyramidal side effects by measuring the time an animal remains in an externally imposed, awkward posture.

Catalepsy_Test_Workflow A Administer this compound or vehicle to rodents (e.g., rats or mice) B At a specific time post-administration, place the animal's forelimbs on an elevated bar A->B C Measure the latency for the animal to remove both forepaws from the bar B->C D Repeat at several time points post-injection C->D E Data Analysis: Determine the dose-response relationship and calculate the ED50 D->E

Workflow for the catalepsy test.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g).

  • This compound hydrochloride.

  • Vehicle (e.g., saline with a small amount of acid to aid dissolution).

  • A horizontal bar (approximately 0.5 cm in diameter) fixed at a height of 9 cm above the base.

  • Stopwatch.

Procedure:

  • Dosing: Administer this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, intraperitoneally) or vehicle to different groups of rats.

  • Testing: At various time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the forepaws of each rat onto the horizontal bar.

  • Measurement: Start the stopwatch immediately and measure the time the rat remains in this position. The trial is ended if the rat removes both paws from the bar or after a pre-determined cut-off time (e.g., 180 seconds).

  • Data Analysis:

    • For each dose and time point, calculate the mean catalepsy score (latency to descend).

    • Construct a dose-response curve at the time of peak effect.

    • Calculate the ED50, the dose of this compound that produces a half-maximal cataleptic response.

The CAR test is a predictive model for antipsychotic efficacy. It assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

Principle: Rats are trained in a shuttle box to avoid a mild footshock (unconditioned stimulus, US) that is preceded by a warning signal (conditioned stimulus, CS; e.g., a light or tone). A successful avoidance response involves the rat moving to the other side of the shuttle box during the CS. An escape response occurs if the rat moves to the other side after the onset of the US. Antipsychotic drugs selectively block the avoidance response at doses that do not affect the escape response.

Procedure Outline:

  • Acquisition Training: Rats are trained over several days to associate the CS with the US and learn to perform the avoidance response.

  • Drug Testing: Once the avoidance response is stably acquired, rats are treated with this compound or vehicle before being placed in the shuttle box.

  • Data Collection: The number of avoidance responses, escape responses, and failures to escape are recorded.

  • Data Analysis: The dose of this compound that produces a 50% reduction in avoidance responses (ED50) is determined. The effect on escape responses is also analyzed to assess for non-specific motor impairment.

Conclusion

This compound is a potent dopamine D2 receptor antagonist with additional affinities for other neuroreceptors. The provided protocols for in vitro binding and functional assays, as well as in vivo behavioral models, offer a framework for the comprehensive neuropharmacological characterization of this compound and related compounds. The inclusion of comparative data for Haloperidol serves as a valuable reference for interpreting experimental outcomes. Further studies are warranted to generate specific functional and in vivo data for this compound to fully elucidate its pharmacological profile.

References

Moperone for Inducing Extrapyramidal Side Effect Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moperone, a typical antipsychotic of the butyrophenone (B1668137) class, serves as a valuable pharmacological tool for inducing extrapyramidal side effect (EPS) models in preclinical research. These models are crucial for understanding the pathophysiology of medication-induced movement disorders and for the screening of novel therapeutic agents with a lower propensity for such side effects. This compound exerts its effects primarily through the antagonism of dopamine (B1211576) D2 receptors in the nigrostriatal pathway, disrupting normal motor function and leading to a spectrum of motor deficits that mimic those observed in patients.[1][2] This document provides detailed application notes and protocols for the use of this compound in establishing rodent models of EPS.

Mechanism of Action: Dopamine D2 Receptor Antagonism

The primary mechanism by which this compound induces extrapyramidal side effects is through its potent antagonism of dopamine D2 receptors.[1][2] In the basal ganglia, a collection of subcortical nuclei critical for motor control, dopamine plays a key regulatory role. Specifically, in the striatum, dopamine D2 receptors are predominantly expressed on medium spiny neurons of the indirect pathway. Activation of these receptors by dopamine typically inhibits this pathway. By blocking these D2 receptors, this compound disinhibits the indirect pathway, leading to an imbalance in the basal ganglia circuitry. This disruption manifests as the characteristic motor disturbances of EPS, including catalepsy, akinesia, and tremors.

Signaling Pathway of this compound-Induced D2 Receptor Blockade

D2_receptor_antagonism Dopamine D2 Receptor Antagonism by this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine_released Dopamine Dopamine->Dopamine_released Release D2R Dopamine D2 Receptor Dopamine_released->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates This compound This compound This compound->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces EPS Extrapyramidal Side Effects cAMP->EPS Leads to experimental_workflow Workflow for this compound-Induced EPS Model A Animal Acclimatization (e.g., 7 days) B Baseline Behavioral Testing (e.g., Rotarod, Open Field) A->B C This compound Administration (Specify dose, route, and vehicle) B->C D Behavioral Assessment for EPS (e.g., Bar Test for Catalepsy) C->D E Motor Coordination Assessment (e.g., Rotarod Test) C->E F Data Analysis (Statistical Comparison) D->F E->F G (Optional) Neurochemical/Histological Analysis F->G

References

Off-Label Research Applications of Moperone: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a growing interest in repurposing established drugs for new therapeutic indications, a comprehensive review of publicly available scientific literature reveals a significant lack of specific research data on the off-label applications of the antipsychotic drug Moperone. While related compounds in the butyrophenone (B1668137) class have shown promise in preclinical studies for cancer, viral infections, and neurodegenerative diseases, this compound itself has not been the subject of significant investigation in these areas. Consequently, detailed application notes and experimental protocols for its use in these off-label contexts cannot be provided at this time due to the absence of published quantitative data and established methodologies.

This compound is a typical antipsychotic medication primarily known for its antagonist activity at dopamine (B1211576) D2 receptors.[1][2] Its approved use is in the management of psychotic disorders. Off-label use has been noted for conditions such as severe agitation and chronic psychosis.[2]

Potential Areas of Off-Label Research (Based on Related Compounds)

While specific data for this compound is lacking, research into other butyrophenone antipsychotics, such as haloperidol, provides a theoretical framework for potential off-label applications of this compound. These areas of research are largely centered on the interaction of these compounds with targets other than dopamine receptors, including sigma receptors, and their impact on various cellular signaling pathways.

Anticancer Research

Several antipsychotic drugs have been investigated for their potential anticancer properties. The proposed mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), autophagy (a cellular degradation process), and cell cycle arrest in cancer cells. Furthermore, some antipsychotics have been shown to inhibit critical signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. Another emerging area of interest is the role of these drugs in disrupting cholesterol metabolism within cancer cells, which is often reprogrammed to support rapid proliferation.

A hypothetical experimental workflow for screening this compound for anticancer activity, based on general protocols for other antipsychotics, is outlined below.

Anticancer_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_mechanism Mechanistic Studies cluster_in_vivo In Vivo Validation start Select Cancer Cell Lines (e.g., breast, lung, colon) viability Cell Viability Assay (e.g., MTT, SRB) start->viability Treat with varying concentrations of this compound ic50 Determine IC50 Values viability->ic50 mechanism Mechanism of Action Studies ic50->mechanism If cytotoxic apoptosis Apoptosis Assays (e.g., Annexin V staining, Caspase activity) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle signaling Western Blot for Signaling Pathways (PI3K/Akt, MAPK/ERK) mechanism->signaling animal_model Xenograft Mouse Model mechanism->animal_model If promising in vitro results treatment Administer this compound animal_model->treatment tumor_growth Monitor Tumor Growth treatment->tumor_growth toxicity Assess Toxicity treatment->toxicity

Hypothetical workflow for in vitro and in vivo anticancer screening of this compound.
Antiviral Research

The potential antiviral properties of some antipsychotics are thought to be mediated by their off-target effects, particularly on sigma receptors and histamine (B1213489) receptors. These interactions may interfere with viral entry into host cells or other stages of the viral life cycle. Research in this area has explored the efficacy of these drugs against a range of viruses, including both enveloped and non-enveloped viruses.

A general protocol for assessing the in vitro antiviral activity of a compound like this compound would involve the following steps:

Protocol: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

  • Cell Culture: Seed susceptible host cells in multi-well plates and grow to a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for a specific adsorption period.

  • Compound Treatment: After adsorption, remove the viral inoculum and add a maintenance medium containing various concentrations of this compound.

  • Incubation: Incubate the plates for a period sufficient for the virus to form plaques (localized areas of cell death).

  • Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The 50% effective concentration (EC50) can then be determined.

A simplified logical diagram illustrating the principle of a plaque reduction assay is shown below.

Plaque_Reduction_Assay cluster_workflow Plaque Reduction Assay Workflow start Confluent Monolayer of Host Cells infect Infect with Virus start->infect treat Add this compound at Varying Concentrations infect->treat incubate Incubate to Allow Plaque Formation treat->incubate stain Fix and Stain Cells incubate->stain analyze Count Plaques and Calculate EC50 stain->analyze

Workflow for a plaque reduction assay to determine antiviral activity.
Neuroprotection Research

Psychotropic agents, including some antipsychotics, have been investigated for their potential neuroprotective effects. The proposed mechanisms often involve the activation of pro-survival signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which can protect neurons from various insults, including oxidative stress and excitotoxicity. These pathways are crucial for promoting neuronal survival, growth, and plasticity.

To investigate the potential neuroprotective effects of this compound, an in vitro model of neuronal cell death could be employed.

Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) or primary neurons.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for a specified pre-incubation period.

  • Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Incubation: Incubate for a period sufficient to induce cell death in the control (untreated) group.

  • Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT assay or lactate (B86563) dehydrogenase (LDH) release assay).

  • Data Analysis: Compare the viability of this compound-treated cells to that of cells exposed to the toxin alone to determine the neuroprotective effect.

The underlying signaling pathway can be visualized as follows:

Neuroprotection_Signaling This compound This compound Receptor Receptor (e.g., Sigma Receptor) This compound->Receptor PI3K PI3K Receptor->PI3K MAPK_ERK MAPK/ERK Pathway Receptor->MAPK_ERK Akt Akt PI3K->Akt Survival Cell Survival Neuroprotection Akt->Survival Apoptosis Apoptosis Akt->Apoptosis MAPK_ERK->Survival MAPK_ERK->Apoptosis

Potential neuroprotective signaling pathways modulated by this compound.

Conclusion and Future Directions

The exploration of off-label uses for existing drugs is a promising strategy for accelerating the development of new treatments. While the butyrophenone class of antipsychotics, to which this compound belongs, has shown potential in preclinical research for cancer, viral diseases, and neurodegeneration, there is a conspicuous absence of specific data for this compound itself. The information presented here is based on the activities of related compounds and serves as a theoretical guide for potential future research.

To establish the viability of this compound for these off-label applications, rigorous scientific investigation is required. This would involve:

  • In vitro screening to determine the cytotoxic effects of this compound on a panel of cancer cell lines and to ascertain its antiviral and neuroprotective properties.

  • Quantitative analysis to determine key parameters such as IC50, EC50, and binding affinities (Ki) for relevant targets like sigma receptors.

  • Mechanistic studies to elucidate the specific signaling pathways and molecular targets through which this compound might exert these off-label effects.

Without such foundational research, the development of detailed application notes and protocols for the off-label use of this compound remains speculative. Researchers and drug development professionals are encouraged to undertake these initial exploratory studies to determine if this compound holds similar promise to its chemical relatives.

References

Troubleshooting & Optimization

Troubleshooting Moperone insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Moperone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with this compound's insolubility in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

This compound is an antipsychotic medication belonging to the butyrophenone (B1668137) class of compounds.[1] It is characterized by its low aqueous solubility, which presents a significant challenge for in vitro and in vivo studies. The Log10 of its water solubility is -4.35 mol/L, indicating it is practically insoluble in water.[2] This poor solubility is a common issue for many drug candidates, with approximately 40% of approved drugs and nearly 90% of investigational drugs exhibiting poor water solubility.[3]

Q2: What are the primary chemical properties of this compound?

Key chemical properties for this compound (CAS: 1050-79-9) are summarized in the table below.[2][4] Understanding these properties is crucial for developing appropriate solubilization strategies.

PropertyValueSource
Molecular FormulaC₂₂H₂₆FNO₂
Molecular Weight355.45 g/mol
LogP (Octanol/Water)4.081
Log10(Water Solubility)-4.35 mol/L
AppearanceSolid powder

Q3: How does pH affect the solubility and stability of this compound?

Furthermore, the stability of drugs in aqueous solutions can be pH-dependent. For some compounds, degradation can occur at higher pH levels. Therefore, it is crucial to determine the optimal pH range for both solubility and stability for your specific experimental conditions.

Q4: What are some common strategies to improve the solubility of poorly water-soluble drugs like this compound?

Several techniques can be employed to enhance the solubility of hydrophobic drugs. These can be broadly categorized as physical and chemical methods:

  • Physical Modifications:

    • Particle Size Reduction: Micronization or nanosuspension technologies increase the surface area of the drug, which can improve the dissolution rate.

    • Solid Dispersions: Dispersing the drug in an inert hydrophilic carrier can enhance solubility.

  • Chemical Modifications:

    • pH Adjustment: As mentioned, modifying the pH of the solution can increase the solubility of ionizable drugs.

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol) can significantly increase the solubility of hydrophobic compounds.

    • Surfactants: The use of surfactants to form micelles that encapsulate the drug can improve its solubility in aqueous media.

    • Cyclodextrins: These molecules can form inclusion complexes with the drug, enhancing its solubility.

Troubleshooting Guide: this compound Insolubility

This guide provides a systematic approach to troubleshooting common issues encountered when dissolving this compound in aqueous solutions.

Problem: this compound powder is not dissolving in my aqueous buffer.

G start Start: this compound fails to dissolve in aqueous buffer check_purity 1. Verify this compound Purity and Integrity - Check Certificate of Analysis - Visually inspect for contaminants start->check_purity ph_adjustment 2. Attempt pH Adjustment - Prepare buffers at various acidic pHs (e.g., 4.0, 5.0, 6.0) - Add this compound and assess solubility check_purity->ph_adjustment Purity confirmed cosolvent 3. Introduce a Co-solvent - Prepare a stock solution in 100% DMSO or Ethanol (B145695) - Serially dilute into your aqueous buffer ph_adjustment->cosolvent Insolubility persists success Success: this compound is dissolved ph_adjustment->success Soluble at acidic pH surfactant 4. Utilize a Surfactant - Add a small amount of a non-ionic surfactant (e.g., Tween 80, Polysorbate 20) - Vortex/sonicate to aid dissolution cosolvent->surfactant Precipitation upon dilution cosolvent->success Soluble with co-solvent solid_dispersion 5. Consider Advanced Techniques - Solid dispersion with a hydrophilic polymer - Cyclodextrin complexation surfactant->solid_dispersion Insolubility remains surfactant->success Soluble with surfactant solid_dispersion->success Successful solubilization fail Consult further literature or a formulation specialist solid_dispersion->fail Still insoluble

Caption: Troubleshooting workflow for this compound insolubility.

Detailed Steps & Protocols:

1. Verify this compound Purity and Integrity:

  • Protocol: Always start by checking the Certificate of Analysis (CoA) for your batch of this compound to confirm its purity. Visually inspect the powder for any signs of degradation or contamination.

2. pH Adjustment:

  • Rationale: this compound, as a weak base, is expected to have higher solubility at a lower pH.

  • Protocol:

    • Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0). Common buffers include citrate (B86180) or acetate (B1210297) buffers.

    • Accurately weigh a small amount of this compound powder and add it to a known volume of each buffer.

    • Stir or vortex the samples for a set amount of time (e.g., 1 hour) at a controlled temperature.

    • Visually inspect for dissolution. For quantitative analysis, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV.

3. Co-solvent Approach:

  • Rationale: Organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol are often effective in dissolving hydrophobic compounds.

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol. This compound is reported to be soluble in these solvents.

    • To prepare your final working solution, perform a serial dilution of the stock solution into your aqueous buffer.

    • Critical Step: Add the stock solution dropwise to the vigorously stirring aqueous buffer to avoid precipitation.

    • Observe for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of the co-solvent in your final solution. Be mindful that high concentrations of organic solvents can affect cellular assays.

4. Surfactant-aided Solubilization:

  • Rationale: Surfactants can form micelles that encapsulate nonpolar drugs, increasing their apparent solubility in water.

  • Protocol:

    • To your aqueous buffer, add a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween® 80 or Polysorbate 20).

    • Add the this compound powder to the surfactant-containing buffer.

    • Vortex and/or sonicate the mixture to facilitate the formation of micelles and aid in dissolution. Sonication should be performed in a water bath to control the temperature.

5. Advanced Solubilization Techniques:

  • If the above methods are not successful or not suitable for your application, more advanced formulation strategies may be necessary, such as creating a solid dispersion or using cyclodextrins. These methods typically require specialized equipment and expertise.

This compound's Mechanism of Action: Dopamine (B1211576) Receptor Antagonism

This compound is a typical antipsychotic that primarily functions as an antagonist of the Dopamine D2 and D3 receptors. This antagonism is believed to be the primary mechanism for its antipsychotic effects in treating conditions like schizophrenia.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor binds D3_Receptor D3 Receptor Dopamine->D3_Receptor binds Signal_Transduction Signal Transduction (e.g., ↓cAMP) D2_Receptor->Signal_Transduction activates D3_Receptor->Signal_Transduction activates This compound This compound This compound->D2_Receptor blocks This compound->D3_Receptor blocks

Caption: this compound's antagonistic action on D2/D3 dopamine receptors.

References

Technical Support Center: Mitigating Moperone-Induced Cytotoxicity in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered when studying and mitigating moperone-induced cytotoxicity in vitro. Given that this compound is a butyrophenone (B1668137) antipsychotic, data from its close structural and functional analog, haloperidol, is used to provide quantitative insights and validated protocols where this compound-specific data is limited.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity in vitro?

A1: The primary mechanism of cytotoxicity for this compound, like other butyrophenone antipsychotics, is the induction of oxidative stress. This involves the generation of reactive oxygen species (ROS), which leads to downstream damage of cellular components, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis).[1][2]

Q2: My cells are showing high levels of death even at low this compound concentrations. What could be the cause?

A2: Several factors could contribute to high sensitivity:

  • Cell Line Susceptibility: Different cell lines exhibit varying sensitivity to cytotoxic agents. Neuroblastoma cell lines (e.g., SH-SY5Y) or glioma cells may be particularly sensitive.[3][4]

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells. Always run a solvent-only control.

  • Drug Stability: this compound, or its metabolites, may be unstable in culture medium over long incubation periods, potentially generating more toxic byproducts.

  • Cell Density: Low cell seeding density can make cultures more susceptible to toxins. Ensure you are using an optimized cell number for your specific assay plate format.

Q3: What are the key cellular events to measure when assessing this compound cytotoxicity?

A3: To comprehensively assess cytotoxicity, you should measure:

  • Cell Viability: Overall cell health and survival (e.g., using an MTT or Resazurin assay).[3]

  • Oxidative Stress: The level of reactive oxygen species (ROS) production (e.g., using a DCFH-DA assay).

  • Apoptosis: The activation of programmed cell death pathways, specifically the activity of executioner caspases like Caspase-3.

Q4: What are some common agents for mitigating this compound-induced cytotoxicity?

A4: Antioxidants are the most common and effective mitigating agents. N-acetylcysteine (NAC) is a well-documented antioxidant that serves as a precursor to glutathione (B108866) (GSH), a critical intracellular antioxidant, and can directly scavenge free radicals. Other potential agents include ascorbic acid (Vitamin C) and Vitamin E.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicate wells in viability assays. 1. Uneven cell seeding.2. Edge effects in the microplate.3. Incomplete solubilization of formazan (B1609692) crystals (MTT assay).1. Ensure a single-cell suspension before seeding and mix gently after plating.2. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.3. Pipette up and down thoroughly after adding the solubilization buffer and check for crystals before reading.
No significant cytotoxicity observed after this compound treatment. 1. This compound concentration is too low.2. Incubation time is too short.3. The cell line is resistant.4. Drug has degraded.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM).2. Extend the incubation period (e.g., from 24h to 48h or 72h).3. Confirm the sensitivity of your cell line from literature or test a different, more sensitive line.4. Prepare fresh drug solutions for each experiment.
Antioxidant co-treatment does not rescue cells. 1. Antioxidant concentration is suboptimal.2. Timing of antioxidant addition is incorrect.3. The primary cytotoxicity mechanism is not oxidative stress in your specific model.1. Titrate the antioxidant to find its optimal protective concentration without being toxic itself.2. Pre-treating cells with the antioxidant (e.g., 1-2 hours before adding this compound) is often more effective than co-treatment.3. Confirm ROS production in your model. If no significant ROS is detected, explore other cell death mechanisms.
High background signal in ROS assay (DCFH-DA). 1. Autofluorescence of the compound or media.2. Spontaneous oxidation of the DCFH-DA probe.3. Presence of serum or phenol (B47542) red can interfere.1. Run controls with the drug and no cells to check for inherent fluorescence.2. Protect the probe from light and prepare it fresh. Minimize incubation time.3. Perform the final incubation step in serum-free, phenol red-free media or PBS.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the this compound analog, haloperidol, in various cancer and fibroblast cell lines, demonstrating its cytotoxic potential.

Cell LineCell TypeIncubation TimeIC50 (µM)Assay Used
U87Human Glioblastoma72 h23MTT / Trypan Blue
T98Human Glioblastoma72 h35MTT / Trypan Blue
U251Human Glioblastoma72 h38MTT / Trypan Blue
SH-SY5YHuman Neuroblastoma48 hNot specified, but cytotoxicResazurin
HUH-7Human Hepatocarcinoma48 hNot specified, but cytotoxicResazurin
NIH-3T3Mouse Fibroblast24 hCytotoxic at 0.1 µMMTT / Neutral Red
Table based on data from multiple sources.

Experimental Protocols & Workflows

Diagram: General Experimental Workflow

The following diagram outlines the typical workflow for assessing this compound's cytotoxicity and the potential protective effects of a mitigating agent.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Endpoint Assays seed Seed Cells in 96-well Plates incubate1 Incubate 24h for Cell Adherence seed->incubate1 pretreat Pre-treat with Mitigating Agent (e.g., NAC) incubate1->pretreat treat Treat with this compound (Dose-Response) pretreat->treat incubate2 Incubate for 24-72 hours treat->incubate2 viability Viability Assay (MTT) incubate2->viability ros ROS Assay (DCFH-DA) incubate2->ros apoptosis Apoptosis Assay (Caspase-3) incubate2->apoptosis

Caption: Workflow for cytotoxicity testing and mitigation.

Protocol 1: Cell Viability (MTT Assay)

This protocol is adapted from standard methodologies used to evaluate haloperidol-induced cytotoxicity.

  • Cell Seeding: Seed cells (e.g., SH-SY5Y, U87) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Pre-treatment (Optional): If testing a mitigating agent, remove the medium and add 100 µL of medium containing the agent (e.g., N-acetylcysteine, 1-5 mM). Incubate for 1-2 hours.

  • This compound Treatment: Add this compound at various concentrations to the wells. Include appropriate controls: untreated cells, solvent-only control, and mitigating agent-only control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilize Crystals: Carefully remove the medium. Add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Reactive Oxygen Species (ROS) Detection

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate (preferably a black-walled, clear-bottom plate) as described in the MTT protocol (Steps 1-4).

  • Probe Loading: After the treatment period, remove the culture medium and wash the cells gently with warm, sterile PBS.

  • Add 100 µL of 5-10 µM DCFH-DA solution (prepared in serum-free medium or PBS) to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.

  • Measurement: Wash the cells again with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence using a microplate reader with excitation at ~488 nm and emission at ~525 nm.

  • Data Analysis: Express ROS levels as a fold change in fluorescence intensity relative to the untreated control.

Signaling Pathway Visualization

Diagram: this compound-Induced Apoptotic Pathway

This diagram illustrates the proposed signaling cascade initiated by this compound, leading to oxidative stress and apoptosis, and highlights the intervention point for antioxidants like N-acetylcysteine (NAC).

G cluster_drug Drug Action cluster_stress Cellular Stress Response cluster_apoptosis Apoptosis Cascade cluster_mitigation Mitigation Strategy This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito Causes Casp9 Caspase-9 Activation Mito->Casp9 Activates Casp3 Caspase-3 (Executioner) Activation Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes NAC N-Acetylcysteine (NAC) NAC->ROS Direct Scavenging GSH ↑ Glutathione (GSH) Synthesis NAC->GSH GSH->ROS Scavenges

Caption: this compound induces apoptosis via oxidative stress.

References

Addressing Moperone off-target effects in experimental design

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for addressing the off-target effects of Moperone in experimental design. The following information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and what are its known primary off-target interactions?

This compound is a typical antipsychotic of the butyrophenone (B1668137) class. Its primary therapeutic effect is mediated by its high-affinity antagonism of dopamine (B1211576) D2 and D3 receptors.[1] However, like other butyrophenones, this compound exhibits significant affinity for other receptors, leading to off-target effects. The most well-characterized off-target interactions are with the serotonin (B10506) 2A (5-HT2A) and sigma (σ) receptors.[1]

Q2: What are the potential functional consequences of this compound's off-target activities?

This compound's off-target interactions can lead to a range of cellular effects that are independent of its dopamine receptor antagonism:

  • 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors can modulate dopamine-dependent behaviors and may contribute to the therapeutic profile of some antipsychotics, potentially mitigating some of the extrapyramidal side effects associated with potent D2 blockade.[2]

  • Sigma Receptor Modulation: this compound's interaction with sigma receptors, particularly the σ1 and σ2 subtypes, can influence intracellular calcium signaling.[3][4] The σ1 receptor, an endoplasmic reticulum (ER) chaperone protein, is involved in regulating calcium homeostasis, oxidative stress, and mitochondrial function.[5][6]

Q3: How can I determine if an observed experimental effect is due to this compound's on-target or off-target activity?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A combination of the following strategies is recommended:

  • Pharmacological Controls: Use structurally related compounds with different receptor binding profiles. This includes using an inactive analog of this compound if available, or a compound from the same class with known differences in off-target affinities.

  • Counter-Screening: Test this compound against a panel of receptors to identify its full range of interactions. This can be done through commercially available services that offer safety screening panels.[7][8]

  • Cell Line Engineering: Utilize cell lines that lack the on-target receptor (e.g., D2R knockout cells) to isolate and study off-target effects.

  • Competitive Antagonism: For a suspected off-target interaction, use a selective antagonist for that receptor to see if it can block the this compound-induced effect.

Troubleshooting Guide

Issue 1: Unexpected changes in intracellular calcium levels are observed in our this compound-treated cells.

  • Possible Cause: This is a known potential off-target effect of butyrophenones due to their interaction with sigma receptors, which can modulate calcium release from intracellular stores.[3][4]

  • Troubleshooting Steps:

    • Confirm Sigma Receptor Expression: Verify that your experimental cell line expresses sigma-1 and/or sigma-2 receptors.

    • Use a Sigma Receptor Antagonist: Pre-treat your cells with a selective sigma receptor antagonist (e.g., BD-1063 for σ1) before adding this compound. If the calcium response is attenuated, it suggests sigma receptor involvement.

    • Calcium Source Determination: Perform the experiment in a calcium-free medium to distinguish between intracellular calcium release and extracellular calcium influx.

Issue 2: We are seeing modulation of the ERK signaling pathway that doesn't seem to be mediated by dopamine D2 receptor signaling.

  • Possible Cause: Off-target effects on GPCRs that couple to the ERK pathway, such as the 5-HT2A receptor, could be responsible. Activation of 5-HT2A receptors can lead to the activation of the PLC pathway, which can, in turn, influence ERK signaling.[9]

  • Troubleshooting Steps:

    • Use a Selective 5-HT2A Antagonist: Co-administer a selective 5-HT2A antagonist (e.g., ketanserin (B1673593) or MDL 100,907) with this compound. A reversal of the effect on ERK phosphorylation would point to 5-HT2A receptor involvement.

    • Examine Upstream Signaling: Investigate the activation of upstream components of the ERK pathway, such as PLC and PKC, to pinpoint the origin of the signal.

    • Control with a Structurally Dissimilar D2 Antagonist: Compare the effects of this compound to a D2 antagonist from a different chemical class that has a distinct off-target profile.

Quantitative Data

Table 1: this compound Receptor Binding Profile (Ki in nM)

ReceptorKi (nM)On/Off-TargetReference
Dopamine D20.7-1.9On-Target[1]
Dopamine D30.1-1On-Target[1]
Serotonin 5-HT2A52Off-Target[1]
Sigma ReceptorsHigh AffinityOff-Target[1]

Experimental Protocols

Protocol 1: Counter-Screening for Off-Target Binding

Objective: To identify the broader receptor interaction profile of this compound.

Methodology:

  • Compound Submission: Submit this compound to a commercial provider offering off-target liability screening panels (e.g., Eurofins SafetyScreen, Reaction Biology InVEST).[7][8]

  • Panel Selection: Choose a comprehensive panel that includes a wide range of GPCRs, ion channels, transporters, and kinases. A panel of at least 44 targets is recommended for initial screening.[7]

  • Assay Format: The service will typically perform radioligand binding assays.

  • Data Analysis: The provider will report the percent inhibition of radioligand binding at a specified concentration of this compound (e.g., 10 µM). Significant inhibition (typically >50%) indicates a potential off-target interaction.

  • Follow-up: For any identified "hits," determine the Ki or IC50 value through concentration-response curve analysis to quantify the affinity of this compound for the off-target.

Protocol 2: Validating Off-Target Effects on Intracellular Calcium Signaling

Objective: To determine if this compound-induced changes in intracellular calcium are mediated by sigma receptors.

Methodology:

  • Cell Culture: Plate cells known to express sigma receptors (e.g., SH-SY5Y neuroblastoma cells) on glass-bottom dishes suitable for microscopy.

  • Calcium Indicator Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Experimental Groups:

    • Vehicle Control

    • This compound (at the desired concentration)

    • Selective Sigma-1 Antagonist (e.g., BD-1063) alone

    • Pre-incubation with Selective Sigma-1 Antagonist followed by this compound stimulation

  • Imaging: Use a fluorescence microscope equipped for live-cell imaging to measure changes in the fluorescence intensity of the calcium indicator over time.

  • Data Analysis: Quantify the change in intracellular calcium concentration or fluorescence ratio in response to each treatment. A significant reduction in the this compound-induced calcium signal in the presence of the sigma receptor antagonist indicates that the effect is mediated by this off-target.

Visualizations

Moperone_Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways Moperone1 This compound D2R Dopamine D2 Receptor Moperone1->D2R Antagonism AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activation Therapeutic_Effect Antipsychotic Effect PKA->Therapeutic_Effect Moperone2 This compound HT2AR 5-HT2A Receptor Moperone2->HT2AR Antagonism SigmaR Sigma Receptor Moperone2->SigmaR Modulation PLC Phospholipase C HT2AR->PLC Activation Ca_Release Intracellular Ca2+ Release SigmaR->Ca_Release Modulation IP3_DAG IP3 / DAG PLC->IP3_DAG Hydrolysis IP3_DAG->Ca_Release ERK_Activation ERK Pathway Modulation IP3_DAG->ERK_Activation

Caption: On- and off-target signaling pathways of this compound.

Experimental_Workflow start Start: Unexpected Experimental Result with this compound is_calcium Is there a change in intracellular calcium? start->is_calcium is_erk Is there a change in ERK pathway activation? is_calcium->is_erk No calcium_protocol Protocol 2: Validate Sigma Receptor Involvement is_calcium->calcium_protocol Yes other_off_target Consider other off-target effects is_erk->other_off_target No erk_protocol Troubleshooting: Use 5-HT2A Antagonist is_erk->erk_protocol Yes counter_screen Protocol 1: Perform Counter-Screening for broader profile other_off_target->counter_screen sigma_mediated Effect is likely Sigma Receptor-mediated calcium_protocol->sigma_mediated ht2a_mediated Effect is likely 5-HT2A Receptor-mediated erk_protocol->ht2a_mediated

Caption: Troubleshooting workflow for unexpected this compound effects.

Logical_Relationships cluster_observed Observed Effect cluster_explanation Potential Explanations cluster_validation Validation Experiments This compound This compound Treatment Observed_Effect Cellular Phenotype (e.g., change in gene expression, cell viability, etc.) This compound->Observed_Effect On_Target On-Target Effect (D2/D3 Receptor) Observed_Effect->On_Target Off_Target Off-Target Effect (e.g., 5-HT2A, Sigma) Observed_Effect->Off_Target D2_Antagonist Use selective D2 antagonist On_Target->D2_Antagonist Control Knockout_Cells Use D2R knockout cells On_Target->Knockout_Cells Control Off_Target_Antagonist Use selective off-target antagonist Off_Target->Off_Target_Antagonist Control Inactive_Analog Use inactive this compound analog Off_Target->Inactive_Analog Control

Caption: Logical relationships for experimental validation.

References

Technical Support Center: Minimizing Variability in Moperone Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving Moperone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a typical antipsychotic drug belonging to the butyrophenone (B1668137) class.[1] Its primary mechanism of action is as an antagonist at dopamine (B1211576) D2 receptors.[1] By blocking these receptors, this compound inhibits the downstream signaling cascade initiated by dopamine. It also exhibits high affinity for D3 receptors and a lower affinity for 5-HT2A and sigma receptors.[1]

Q2: What are the common in vitro experimental applications of this compound?

This compound is commonly used in in vitro studies to investigate its binding affinity and functional effects on dopamine receptors. Key experimental applications include:

  • Receptor Binding Assays: To determine the binding affinity (Ki) of this compound for D2, D3, and other receptors.

  • Functional Assays: To assess its antagonist activity, typically by measuring changes in second messenger levels, such as cyclic AMP (cAMP), in cells expressing dopamine receptors.

Q3: What are the initial recommended concentration ranges for this compound in in vitro experiments?

The optimal concentration will vary depending on the cell type and assay. However, a common strategy is to perform a concentration-response curve starting from concentrations significantly higher than the expected plasma concentration (Cmax) and titrating down.[2] For this compound, with a high affinity for D2 receptors (Ki of 0.7–1.9 nM), initial testing in cell-based assays could range from low nanomolar to micromolar concentrations to establish an effective dose range and identify potential cytotoxicity.[1]

Q4: How should I prepare and store this compound stock solutions?

Due to its low aqueous solubility (log10WS: -4.35 mol/L), this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.

  • Preparation: Prepare a concentrated stock solution (e.g., 10-20 mg/mL) in 100% DMSO. Ensure the compound is fully dissolved.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Butyrophenones are generally stable under these conditions.

  • Working Solutions: For experiments, dilute the DMSO stock solution into your aqueous assay buffer. Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Q5: What are the key sources of variability in this compound experiments?

Variability in this compound experiments can arise from several factors:

  • Compound Handling: Inconsistent preparation of stock and working solutions, and improper storage leading to degradation.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health.

  • Assay Conditions: Fluctuations in incubation times, temperatures, and reagent concentrations.

  • Plasticware and Reagents: Inconsistent quality of plates, tips, and buffer components.

  • Data Analysis: Incorrectly applied models or inappropriate statistical analysis.

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in Results
Potential Cause Troubleshooting Steps
Inconsistent this compound Concentration - Prepare fresh working solutions from a single, well-mixed stock aliquot for each experiment.- Use calibrated pipettes and ensure accurate serial dilutions.
Cell Culture Inconsistency - Use cells within a defined, narrow passage number range.- Seed cells at a consistent density and allow for uniform attachment and growth.- Regularly test for mycoplasma contamination.
Assay Condition Fluctuations - Strictly adhere to standardized incubation times and temperatures.- Use a consistent source and lot of reagents and serum.- Ensure uniform mixing of reagents in each well.
Pipetting Errors - Use low-retention pipette tips.- Ensure proper pipetting technique to avoid bubbles and inaccurate volumes.
Issue 2: Low Signal or No this compound Effect
Potential Cause Troubleshooting Steps
This compound Degradation - Prepare fresh stock solutions if degradation is suspected.- Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect this compound Concentration - Verify the calculations for your dilutions.- Test a wider range of this compound concentrations.
Low Receptor Expression - Confirm the expression of the target receptor (e.g., D2) in your cell line using a validated method like western blot or qPCR.- Consider using a cell line with higher receptor expression.
Suboptimal Assay Conditions - Optimize the concentration of the agonist used to stimulate the receptor.- Ensure the assay buffer composition (e.g., pH, ion concentration) is optimal for receptor function.
Issue 3: High Background or Non-Specific Effects
Potential Cause Troubleshooting Steps
High this compound Concentration - Lower the concentration of this compound to a range more specific for its target receptor.
DMSO Toxicity - Ensure the final DMSO concentration in your assay is below the cytotoxic threshold for your cell line (typically <0.5%).
Off-Target Effects - Investigate this compound's known off-target activities (e.g., at sigma receptors) and consider if they could be influencing your results.
Contaminated Reagents - Use fresh, high-quality reagents and sterile technique.

Data Presentation

Table 1: this compound Binding Affinities (Ki)

ReceptorBinding Affinity (Ki)
Dopamine D20.7–1.9 nM
Dopamine D30.1–1 nM
Serotonin 5-HT2A52 nM
Sigma ReceptorsHigh Affinity

Data sourced from Wikipedia.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for D2 Receptor

This protocol is a competitive binding assay to determine the affinity of this compound for the D2 receptor.

  • Prepare Reagents:

    • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Radioligand: e.g., [3H]-Spiperone (a D2 antagonist) at a concentration close to its Kd.

    • Non-specific Binding Control: A high concentration of an unlabeled D2 antagonist (e.g., 10 µM Haloperidol).

    • This compound Dilutions: Prepare a serial dilution of this compound in the assay buffer.

    • Receptor Source: Membranes from cells expressing the D2 receptor.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, radioligand, and either this compound, the non-specific binding control, or buffer (for total binding).

    • Add the receptor membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Assay for D2 Receptor Antagonism

This protocol measures the ability of this compound to block dopamine-induced inhibition of cAMP production.

  • Cell Preparation:

    • Plate cells stably expressing the D2 receptor in a 96-well plate and grow to near confluency.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).

    • Add a D2 receptor agonist (e.g., dopamine or quinpirole) at a concentration that gives a submaximal response (e.g., EC80), along with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Incubate for a specified time (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the this compound concentration.

    • Determine the IC50 value of this compound for the reversal of the agonist-induced inhibition of cAMP production.

Mandatory Visualizations

Moperone_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: this compound's antagonistic effect on the D2 receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Serial_Dilution Perform Serial Dilutions Stock_Solution->Serial_Dilution Cell_Culture Culture D2R-expressing Cells Plate_Cells Plate Cells Cell_Culture->Plate_Cells Add_Compound Add this compound to Cells Serial_Dilution->Add_Compound Plate_Cells->Add_Compound Incubate Incubate Add_Compound->Incubate Add_Ligand_Agonist Add Radioligand or Agonist Incubate->Add_Ligand_Agonist Measure_Signal Measure Signal Add_Ligand_Agonist->Measure_Signal Calculate_Binding Calculate Specific Binding or Functional Response Measure_Signal->Calculate_Binding Plot_Curve Plot Dose-Response Curve Calculate_Binding->Plot_Curve Determine_Potency Determine IC50/Ki Plot_Curve->Determine_Potency

Caption: A generalized workflow for in vitro this compound experiments.

Troubleshooting_Flowchart Start Inconsistent or Unexpected Results Check_Compound Check this compound Solution Start->Check_Compound Solution_OK Solution OK? Check_Compound->Solution_OK Check_Cells Check Cell Health & Density Cells_OK Cells OK? Check_Cells->Cells_OK Check_Assay Check Assay Conditions Assay_OK Conditions OK? Check_Assay->Assay_OK Solution_OK->Check_Cells Yes Remake_Solution Remake Stock & Working Solutions Solution_OK->Remake_Solution No Cells_OK->Check_Assay Yes Optimize_Cells Optimize Cell Culture (Passage, Density) Cells_OK->Optimize_Cells No Optimize_Assay Optimize Assay Parameters (Time, Temp, Conc.) Assay_OK->Optimize_Assay No Review_Analysis Review Data Analysis & Controls Assay_OK->Review_Analysis Yes Remake_Solution->Check_Compound Optimize_Cells->Check_Cells Optimize_Assay->Check_Assay

Caption: A troubleshooting flowchart for this compound experiments.

References

Technical Support Center: Moperone Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the preparation, storage, and troubleshooting of Moperone stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To minimize degradation, this compound stock solutions should be stored under the following conditions:

  • Temperature: Store aliquots at -80°C for long-term storage (months to years). For short-term storage (days to a week), 4°C may be acceptable, but stability should be verified.

  • Light: this compound, like other butyrophenones, may be light-sensitive.[1][2] Protect stock solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes.

Q3: How can I tell if my this compound stock solution has degraded?

A3: Signs of degradation can be both physical and chemical. Physical signs include a change in color, the appearance of precipitates, or a change in odor.[2] However, significant degradation can occur without any visible changes. The most reliable way to assess the integrity of your this compound stock solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products and a decrease in the concentration of the parent compound.[3][4]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Precipitate forms in the stock solution upon storage. The solvent may not be optimal for the concentration used, or the compound is precipitating at low temperatures.Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a fresh stock solution at a lower concentration or using a different solvent system.
Inconsistent experimental results using the same stock solution. The stock solution may be degrading due to improper storage (e.g., repeated freeze-thaw cycles, light exposure).Prepare fresh aliquots from a new, solid stock of this compound. Perform a stability study on your stock solution to determine its stability under your storage conditions.
Loss of drug potency observed over time. Chemical degradation of this compound. Butyrophenones can be susceptible to hydrolysis (acidic or basic conditions) and oxidation.Prepare fresh stock solutions more frequently. Ensure the pH of your final dilutions is within a stable range for this compound. Consider adding antioxidants if oxidation is suspected, though this should be validated for your specific assay.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). These are likely degradation products.Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Experimental Protocols

Protocol for Assessing the Stability of this compound Stock Solutions using HPLC

This protocol outlines a general procedure for a forced degradation study to develop a stability-indicating HPLC method for this compound.

1. Objective: To identify the degradation products of this compound under various stress conditions and to develop an HPLC method that can separate these degradation products from the parent compound.

2. Materials:

  • This compound reference standard

  • HPLC grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • Buffers of various pH (e.g., phosphate (B84403) buffer)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% hydrogen peroxide)

  • HPLC system with a UV or PDA detector

  • Analytical column (e.g., C18 column)

3. Method:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and keep at room temperature or heat gently for a specified time. Neutralize the solution before HPLC analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Keep an aliquot of the stock solution (in solid and/or solution form) at an elevated temperature (e.g., 60-80°C) for a specified time.

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and/or visible light for a specified time. A control sample should be kept in the dark.

  • HPLC Analysis:

    • Develop an HPLC method (e.g., reverse-phase with a C18 column) that provides good separation of the parent this compound peak from any degradation products. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is often a good starting point.

    • Inject the stressed samples and a control (unstressed) sample into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the this compound peak.

  • Data Analysis:

    • Calculate the percentage degradation of this compound in each stress condition.

    • Ensure that the developed HPLC method is "stability-indicating" by demonstrating that the degradation product peaks are well-resolved from the parent peak.

Visualizations

G Troubleshooting this compound Stock Solution Degradation start Inconsistent Experimental Results or Suspected Degradation check_physical Visually Inspect Stock Solution (Color change, precipitate?) start->check_physical precipitate Precipitate Observed check_physical->precipitate Yes no_precipitate No Visible Change check_physical->no_precipitate No warm_vortex Gently warm and vortex. Does it redissolve? precipitate->warm_vortex analytical_check Perform Analytical Check (e.g., HPLC) no_precipitate->analytical_check redissolves Yes: Use with caution. Consider making fresh stock. warm_vortex->redissolves Yes no_redissolve No: Prepare fresh stock solution. Consider lower concentration or different solvent. warm_vortex->no_redissolve No degradation_peaks Degradation Peaks Present or Parent Peak Area Decreased analytical_check->degradation_peaks Yes no_degradation_peaks No Significant Degradation Detected analytical_check->no_degradation_peaks No review_storage Review Storage Conditions: - Aliquoted? - Protected from light? - Correct temperature? degradation_peaks->review_storage troubleshoot_assay Issue may not be stock solution. Troubleshoot experimental assay. no_degradation_peaks->troubleshoot_assay optimize_storage Optimize storage conditions. Prepare fresh stock solution. review_storage->optimize_storage G Hypothetical Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acidic/Basic Conditions) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photodegradation Photodegradation (UV/Vis Light) This compound This compound Hydrolysis_Product_A Product A (e.g., Cleavage of the butyrophenone (B1668137) chain) This compound->Hydrolysis_Product_A H₂O, H⁺/OH⁻ N_Oxide N-Oxide formation (at the piperidine (B6355638) nitrogen) This compound->N_Oxide [O] Hydroxylation Hydroxylation of aromatic rings This compound->Hydroxylation [O] Photolytic_Product_B Product B (e.g., Radical-mediated degradation) This compound->Photolytic_Product_B

References

Technical Support Center: Managing Moperone-Induced Extrapyramidal Symptoms in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing extrapyramidal symptoms (EPS) in animal studies involving Moperone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause extrapyramidal symptoms (EPS)?

This compound is a typical antipsychotic of the butyrophenone (B1668137) class. Its primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors in the brain.[1] This blockade in the mesolimbic pathway is responsible for its antipsychotic effects. However, antagonism of D2 receptors in the nigrostriatal pathway disrupts normal motor function, leading to a high risk of developing EPS. This compound also has some affinity for serotonin (B10506) 5-HT2A receptors, which may influence its side effect profile.

Q2: What are the common animal models for studying this compound-induced EPS?

The most common animal models for studying antipsychotic-induced EPS are:

  • Catalepsy Test (in rodents): This model is used to assess acute Parkinsonian-like symptoms, specifically akinesia and muscular rigidity. The test measures the time an animal maintains an externally imposed posture.[2][3][4]

  • Vacuous Chewing Movement (VCM) Test (in rodents): This model is used to study tardive dyskinesia, a long-term side effect of chronic antipsychotic treatment. It involves counting the number of purposeless chewing motions.[1][5][6]

Q3: What are the primary strategies for managing this compound-induced EPS in animal studies?

The main pharmacological strategies to manage this compound-induced EPS in animal models include:

  • Anticholinergic Agents: Drugs like scopolamine (B1681570) and benztropine (B127874) can be used to counteract the cholinergic hyperactivity that results from dopamine receptor blockade.[7][8]

  • 5-HT2A Receptor Antagonists: Compounds that block serotonin 5-HT2A receptors can help to alleviate some EPS, potentially by modulating dopamine release in the striatum.[9]

  • Dose Adjustment: Reducing the dose of this compound is a direct way to decrease the severity of EPS, as these side effects are generally dose-dependent.[1][10]

Troubleshooting Guides

Problem 1: High variability in catalepsy measurements between animals.

  • Possible Cause: Inconsistent handling and placement of the animals on the catalepsy bar.

    • Solution: Ensure all experimenters are trained on a standardized protocol for gently placing the animal's forepaws on the bar. The posture should be consistent for every animal in every trial.

  • Possible Cause: Environmental distractions in the testing room.

    • Solution: Conduct the catalepsy tests in a quiet, low-light environment to minimize external stimuli that could affect the animal's behavior.

  • Possible Cause: Strain or individual differences in susceptibility.[5]

    • Solution: Use a sufficient number of animals per group to account for individual variability. Report the data for both responders and non-responders if a clear bimodal distribution is observed.

Problem 2: Difficulty in reliably inducing vacuous chewing movements (VCMs).

  • Possible Cause: Insufficient duration or dose of this compound treatment.

    • Solution: VCMs are a model for tardive dyskinesia and require chronic administration of the antipsychotic. Ensure that the treatment duration (typically several weeks to months) and dose are adequate to induce VCMs. Refer to literature for typical dosing regimens for butyrophenones like haloperidol.[1][11]

  • Possible Cause: Subjective scoring of VCMs.

    • Solution: Have two independent, blinded observers score the VCMs from video recordings to ensure inter-rater reliability. Clearly define what constitutes a VCM versus normal chewing or grooming behavior.

  • Possible Cause: Low motor activity of the animals during observation.

    • Solution: VCMs are more frequently observed when the animal's gross motor activity is low. Allow for an acclimatization period in the observation chamber before starting the recording.

Problem 3: Unexpected mortality in the this compound-treated group.

  • Possible Cause: this compound dose is too high, leading to severe motor impairment and inability to eat or drink.

    • Solution: Monitor the animals' body weight and food/water intake daily. Provide softened food or water via a gel pack if necessary. Consider lowering the this compound dose.

  • Possible Cause: Dehydration.

    • Solution: Ensure easy access to water. If motor impairments are severe, provide a water source that does not require extensive movement to reach.

Data Presentation

Note: Specific quantitative data for this compound is limited in the publicly available literature. The following tables provide data for Haloperidol, a structurally and mechanistically similar butyrophenone antipsychotic, which can be used as a reference for experimental design.

Table 1: Dose-Response of Haloperidol-Induced Catalepsy in Rats

Haloperidol Dose (mg/kg, i.p.)Mean Catalepsy Duration (seconds)
Vehicle< 10
0.2560 - 120
0.5120 - 180
1.0> 180
2.0> 180

Data compiled from representative studies.[12][13] Actual values may vary depending on the specific experimental conditions.

Table 2: Effect of Anticholinergic and 5-HT2A Antagonist Treatment on Haloperidol-Induced Catalepsy in Rodents

TreatmentDose (mg/kg)% Reduction in Catalepsy
Scopolamine0.5 - 2.050 - 80%
Benztropine1.0 - 5.040 - 70%
Ritanserin (5-HT2A Antagonist)0.1~50% in some studies
MDL 100,907 (5-HT2A Antagonist)0.1~50% in some studies

Data are approximate and compiled from various studies.[14][15][16] Efficacy can be highly dependent on the timing of administration and the specific experimental protocol.

Table 3: Dose-Response of Haloperidol-Induced Vacuous Chewing Movements (VCMs) in Rats (Chronic Treatment)

Haloperidol Dose (mg/kg/day)Mean VCMs per minute (after 12 weeks)
Vehicle< 5
0.510 - 20
1.020 - 40
1.530 - 60

Data are representative values from chronic studies.[5] The development of VCMs shows significant individual and strain variability.[5]

Experimental Protocols

Protocol 1: Catalepsy Test in Rats

  • Animal Acclimatization: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound (or vehicle control) via the desired route (e.g., intraperitoneal, subcutaneous).

  • Testing Time Points: Conduct the catalepsy test at several time points after drug administration (e.g., 30, 60, 90, 120 minutes) to determine the peak effect.

  • Catalepsy Bar: Use a horizontal bar (approximately 1 cm in diameter) raised 9-10 cm from the surface.

  • Procedure:

    • Gently place the rat's forepaws on the bar.

    • Start a stopwatch immediately.

    • Measure the time it takes for the rat to remove both forepaws from the bar and return to a normal posture.

    • A cut-off time (e.g., 180 or 300 seconds) should be set, at which point the rat is returned to its home cage.

  • Data Analysis: Record the latency to descend for each animal at each time point. The data can be analyzed using appropriate statistical methods (e.g., ANOVA) to compare different treatment groups.

Protocol 2: Vacuous Chewing Movement (VCM) Test in Rats

  • Chronic Drug Administration: Administer this compound (or vehicle) daily for an extended period (e.g., 4-12 weeks).

  • Observation Chamber: Place the rat individually in a transparent observation cage with a mirrored floor to allow for clear viewing of the oral region.

  • Acclimatization: Allow the animal to acclimate to the chamber for 5-10 minutes before starting the observation.

  • Observation Period: Record the animal's behavior for a set period (e.g., 2-5 minutes). Video recording is highly recommended for later scoring.

  • Scoring:

    • Count the number of vacuous chewing movements, which are defined as purposeless chewing motions in the absence of food.

    • Tongue protrusions and facial twitching can also be scored as related tardive dyskinesia-like behaviors.

    • Scoring should be performed by at least two observers who are blind to the treatment conditions.

  • Data Analysis: The frequency of VCMs (e.g., VCMs per minute) is calculated for each animal. Statistical analysis (e.g., repeated measures ANOVA) can be used to assess the development of VCMs over time and differences between treatment groups.

Mandatory Visualizations

Moperone_EPS_Workflow cluster_experiment Experimental Phase cluster_treatment Management Phase cluster_analysis Data Analysis Animal Model Selection Animal Model Selection This compound Administration This compound Administration Animal Model Selection->this compound Administration Select appropriate rodent strain Behavioral Assessment Behavioral Assessment This compound Administration->Behavioral Assessment Administer dose range Treatment Administration Treatment Administration Behavioral Assessment->Treatment Administration If EPS are observed Data Collection Data Collection Behavioral Assessment->Data Collection Measure Catalepsy/VCMs Re-assessment of EPS Re-assessment of EPS Treatment Administration->Re-assessment of EPS Administer Anticholinergic or 5-HT2A Antagonist Re-assessment of EPS->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Interpretation Interpretation Statistical Analysis->Interpretation D2_Receptor_Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonizes Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Decreased activation of Motor_Control Altered Motor Control (EPS) PKA->Motor_Control Leads to

References

Technical Support Center: Moperone Dosage and Sedation in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Moperone in animal experiments. The focus is on adjusting dosages to manage and reduce sedation, a common side effect.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it cause sedation?

This compound is a typical antipsychotic belonging to the butyrophenone (B1668137) class of drugs. Its primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[1] This blockade of dopamine signaling is responsible for its antipsychotic effects but also leads to sedation.[1][2]

Q2: How can I assess the level of sedation in my experimental animals?

Sedation is a multi-faceted physiological state. A thorough assessment should involve a combination of behavioral observations and physiological monitoring.

  • Behavioral Sedation Scales: Standardized scoring systems are crucial for quantifying sedation levels consistently. These scales typically evaluate posture, response to stimuli (auditory, tactile), and spontaneous activity.

  • Physiological Monitoring: Key parameters to monitor include heart rate, respiratory rate, and body temperature. Significant deviations from baseline can indicate excessive sedation.

Q3: Is it possible to reduce this compound-induced sedation by simply lowering the dose?

Yes, in principle. Like most drugs, the sedative effects of butyrophenones are dose-dependent.[1][3] Lowering the dose of this compound should lead to a reduction in sedation. However, it is critical to ensure that the dose remains within the therapeutic window to achieve the desired primary experimental effect. A dose-response study for your specific animal model and experimental goals is highly recommended to determine the optimal balance between efficacy and sedation.

Q4: Can I combine this compound with other drugs to reduce sedation?

The strategy of combining a neuroleptic like this compound with an opioid analgesic is known as neuroleptanalgesia . This approach can enhance the desired sedative and analgesic effects, often allowing for a lower dose of the butyrophenone, which in turn can reduce its sedative side effects. However, careful consideration of potential drug interactions and cumulative effects on cardiorespiratory function is essential.

Troubleshooting Guide: Managing Sedation

Issue: Excessive sedation or ataxia observed in animals.

  • Potential Cause: The administered dose of this compound is too high for the specific animal species, strain, or individual.

  • Troubleshooting Steps:

    • Review Dosage: Compare your current dosage with published data for similar butyrophenones in your animal model (see Quantitative Data Summary below).

    • Dose Reduction Trial: If scientifically permissible, conduct a pilot study with a cohort of animals to evaluate lower doses of this compound. Monitor for both the desired experimental effect and the level of sedation.

    • Consider Neuroleptanalgesia: Explore the possibility of combining a lower dose of this compound with an appropriate analgesic (e.g., an opioid) to maintain the required level of sedation and analgesia with reduced side effects. Consult veterinary literature for appropriate combinations and dosages for your species.

    • Pharmacokinetic Considerations: Be aware that the metabolism and clearance of drugs can vary significantly between species. A dose that is appropriate for one species may be excessive for another.

Issue: Inconsistent or unpredictable levels of sedation between animals.

  • Potential Cause: Variability in drug absorption, metabolism, or individual sensitivity. The route of administration can also significantly impact onset and intensity of sedation.

  • Troubleshooting Steps:

    • Standardize Administration: Ensure the route and technique of administration are consistent for all animals. Intramuscular (IM) and intravenous (IV) routes generally provide more predictable absorption than subcutaneous (SQ) or oral (PO) routes.

    • Control for Biological Variables: Factors such as age, sex, and health status can influence drug metabolism. Ensure your experimental groups are appropriately balanced for these variables.

    • Acclimatization: Allow animals to acclimate to the experimental environment to reduce stress-induced variations in physiological responses.

Quantitative Data Summary: Dose-Response of Butyrophenones

As direct dose-response data for this compound-induced sedation in common laboratory animals is limited in publicly available literature, the following tables summarize data from studies on Azaperone (B1665921) , a structurally and functionally similar butyrophenone, in pigs. This information can serve as a valuable reference for designing dose-finding studies for this compound.

Table 1: Sedative Effects of Oral Azaperone in Weaned Piglets

Oral Dose (mg/kg)Onset of SedationDuration of SedationKey Observations
4Faster than lower dosesLonger than lower dosesClinically comparable sedation to 2 mg/kg IM.
8Faster than 4 mg/kgLonger than 4 mg/kgNegative effects on respiratory rate and body temperature.
12Fastest onsetLongest durationSignificant negative impact on respiratory rate and body temperature; immobility observed.

Table 2: Comparison of Intramuscular vs. Intranasal Azaperone in Weaned Piglets

RouteDose (mg/kg)Onset of Full SedationDuration of Full Sedation
Intramuscular (IM)215 minutes~45 minutes
Intranasal260 minutesBrief
Intranasal460 minutes~120 minutes

Experimental Protocols

Protocol 1: Assessing Sedation Levels in Pigs Following Oral Azaperone Administration

  • Animals: Weaned piglets, divided into dose groups and a control group.

  • Drug Administration: Azaperone administered orally at doses of 4 mg/kg, 8 mg/kg, and 12 mg/kg. The control group receives a saline placebo.

  • Sedation Assessment:

    • Response to Stimulus: At regular intervals (e.g., every 15 minutes), assess the animal's reaction to a standardized auditory stimulus (e.g., a blunt metal blow on the pen).

    • Scoring: Use a simple sedation scale:

      • 0: High-grade reaction (e.g., jumping, running away)

      • 1: Medium-grade reaction (e.g., head movement)

      • 2: No response

  • Physiological Monitoring: At baseline and at set time points post-administration (e.g., 30, 90, 240 minutes), measure and record:

    • Respiratory rate

    • Body temperature

    • Heart rate

  • Blood Sampling: Collect blood samples at the same time points for pharmacokinetic analysis if required.

Visualizations

Below are diagrams illustrating key concepts related to this compound's mechanism of action and experimental design.

cluster_0 This compound's Primary Signaling Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonizes AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP Production AC->cAMP Reduces Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: this compound's antagonism of the D2 receptor inhibits adenylyl cyclase, reducing cAMP and altering downstream effects.

cluster_1 Experimental Workflow for Dose Adjustment start Define Desired Therapeutic Effect and Acceptable Sedation Level pilot Conduct Pilot Dose-Response Study (e.g., Low, Medium, High Doses) start->pilot assess Assess Sedation and Efficacy (Behavioral & Physiological Measures) pilot->assess decision Optimal Dose? assess->decision adjust Adjust Dose or Consider Neuroleptanalgesia decision->adjust No proceed Proceed with Experiment decision->proceed Yes adjust->pilot

Caption: A logical workflow for systematically determining the optimal this compound dosage to balance efficacy and sedation.

References

Technical Support Center: Overcoming Moperone Resistance in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to moperone in cellular models. As this compound is primarily an antipsychotic, its application in oncology is investigational. This guide is based on a hypothetical scenario where this compound is used to target dopamine (B1211576) D2 receptors, which are expressed in certain cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: We are observing a decreased response to this compound in our cancer cell line over time. What could be the reason?

A1: A decreased response, often characterized by an increase in the half-maximal inhibitory concentration (IC50), suggests the development of resistance. Several mechanisms could be responsible for acquired resistance to a dopamine receptor antagonist like this compound:

  • Target Alteration: Mutations in the DRD2 gene, which encodes the D2 dopamine receptor, could prevent this compound from binding effectively.

  • Reduced Target Expression: The cancer cells may downregulate the expression of the D2 receptor on the cell surface, reducing the number of available targets for this compound.[1]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of D2 receptor blockade. For instance, upregulation of the Focal Adhesion (FA) signaling pathway has been observed in resistance to dopamine agonists.[2]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, preventing it from reaching its target.

Q2: How can we confirm that our cell line has developed resistance to this compound?

A2: To confirm resistance, you should perform a dose-response assay, such as an MTT or CellTiter-Glo assay, to compare the IC50 value of this compound in your suspected resistant cell line with that of the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.

Example IC50 Values for this compound:

Cell LineThis compound IC50 (µM)Fold Resistance
Parental (Sensitive)5.2 ± 0.41x
This compound-Resistant48.7 ± 3.19.4x

Q3: What are the first steps to investigate the mechanism of this compound resistance in our cellular model?

A3: A step-by-step approach is recommended to identify the resistance mechanism. Start by investigating the most common mechanisms:

  • Validate Target Expression: Check the protein and mRNA levels of the D2 receptor in both sensitive and resistant cells using Western blotting and qRT-PCR, respectively.

  • Sequence the Target Gene: Sequence the DRD2 gene in your resistant cells to check for mutations that might affect this compound binding.

  • Assess Bypass Pathways: Use techniques like phosphoprotein arrays or Western blotting to look for increased activation of known survival pathways (e.g., Akt, ERK, FAK).[2]

  • Investigate Drug Efflux: Measure the activity of ABC transporters using commercially available assays.

Troubleshooting Guides

Problem 1: Decreased D2 Receptor Expression in this compound-Resistant Cells

Experimental Protocol: Western Blotting for D2 Receptor Expression

  • Cell Lysis: Lyse parental and this compound-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the D2 receptor overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Interpretation of Results: A significant decrease or absence of the D2 receptor band in the resistant cell line compared to the parental line suggests that reduced target expression is a likely mechanism of resistance.

Problem 2: Suspected Activation of a Bypass Signaling Pathway

Experimental Protocol: Analysis of Focal Adhesion Kinase (FAK) Activation

  • Sample Preparation: Culture both parental and this compound-resistant cells with and without this compound treatment for a specified time.

  • Cell Lysis and Protein Quantification: Follow the same procedure as described for Western blotting.

  • Western Blotting: Perform Western blotting as described above, but use primary antibodies specific for phosphorylated FAK (p-FAK) and total FAK.

  • Densitometry: Quantify the band intensities and calculate the ratio of p-FAK to total FAK to determine the level of FAK activation.

Interpretation of Results: A higher p-FAK/total FAK ratio in the resistant cells, especially in the presence of this compound, indicates the activation of the FAK signaling pathway as a potential bypass mechanism.[2]

Troubleshooting Workflow for this compound Resistance

G start Decreased this compound Efficacy Observed confirm_resistance Confirm Resistance (IC50 Shift Assay) start->confirm_resistance is_resistant Resistance Confirmed? confirm_resistance->is_resistant no_resistance Optimize Dosing/ Assay Conditions is_resistant->no_resistance No investigate_mechanism Investigate Mechanism is_resistant->investigate_mechanism Yes check_target Check D2 Receptor: 1. Expression (WB/qPCR) 2. Gene Sequencing investigate_mechanism->check_target check_bypass Assess Bypass Pathways (e.g., p-FAK Western Blot) investigate_mechanism->check_bypass check_efflux Measure Drug Efflux (ABC Transporter Assay) investigate_mechanism->check_efflux

Caption: A logical workflow for troubleshooting this compound resistance.

Strategies to Overcome this compound Resistance

Strategy 1: Combination Therapy to Target Bypass Pathways

If a bypass pathway like FAK signaling is activated, combining this compound with an inhibitor of that pathway could restore sensitivity.

Experimental Protocol: Synergy Analysis using Combination Index (CI)

  • Drug Preparation: Prepare stock solutions of this compound and a FAK inhibitor.

  • Cell Seeding: Seed the this compound-resistant cells in 96-well plates.

  • Drug Treatment: Treat the cells with a matrix of concentrations of this compound and the FAK inhibitor, both alone and in combination.

  • Viability Assay: After a set incubation period (e.g., 72 hours), perform a cell viability assay (e.g., MTT).

  • Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.

Example Combination Index Data:

This compound (µM)FAK Inhibitor (µM)% InhibitionCI Value
25022-
0518-
255650.75

Hypothetical this compound Signaling and Resistance Mechanisms

G cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms This compound This compound D2R D2 Receptor This compound->D2R binds Efflux ABC Transporter (Drug Efflux) This compound->Efflux Downstream Downstream Signaling (e.g., inhibits proliferation) D2R->Downstream activates Mutation D2R Mutation D2R->Mutation altered by Proliferation Cell Proliferation Downstream->Proliferation inhibits Moperone_out This compound (extracellular) Efflux->Moperone_out pumps out Bypass Bypass Pathway (e.g., FAK activation) Bypass->Proliferation promotes

Caption: this compound's hypothetical action and resistance pathways.

Strategy 2: Overcoming Drug Efflux

If increased drug efflux is the cause of resistance, co-administration of an ABC transporter inhibitor could be effective. The experimental protocol for synergy analysis described above can be adapted for this purpose, using a known ABC transporter inhibitor instead of a FAK inhibitor.

This technical support guide provides a framework for researchers to systematically investigate and potentially overcome this compound resistance in their cellular models. The principles and protocols described here are based on established cancer drug resistance research and can be adapted to the specific experimental context.

References

Validation & Comparative

A Comparative Analysis of Moperone and Haloperidol Receptor Binding Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profiles of moperone and haloperidol (B65202), two butyrophenone (B1668137) antipsychotics. The information presented herein is supported by experimental data from in vitro radioligand binding assays to assist researchers and drug development professionals in understanding the pharmacological nuances of these compounds.

Quantitative Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and haloperidol for a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

ReceptorThis compound (Ki, nM)Haloperidol (Ki, nM)
Dopamine Receptors
D₂9.30.44 - 1.45
Serotonin Receptors
5-HT₂ₐ522.2
Adrenergic Receptors
α₁224.0
Histamine Receptors
H₁22,000>10,000

Experimental Protocols

The receptor binding affinities presented in this guide are primarily determined through competitive radioligand binding assays. This in vitro technique is a cornerstone of neuropharmacology for characterizing the interaction between a drug and its target receptor.

Objective: To determine the affinity of a test compound (this compound or haloperidol) for a specific receptor by quantifying its ability to displace a radiolabeled ligand known to bind to that receptor with high affinity and specificity.

General Protocol for Competitive Radioligand Binding Assay:

  • Membrane Preparation:

    • Tissue (e.g., specific brain region) or cells expressing the target receptor are homogenized in a cold buffer solution.

    • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer to a specific protein concentration.

  • Assay Incubation:

    • A constant concentration of a specific radioligand (e.g., [³H]spiperone for D₂ receptors) is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled test compound (the "competitor," i.e., this compound or haloperidol) are added to the incubation mixture.

    • A parallel incubation is performed in the presence of a high concentration of a known saturating unlabeled ligand to determine non-specific binding.

    • The mixture is incubated at a specific temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

    • The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.

  • Quantification of Radioactivity:

    • The filters are placed in scintillation vials with scintillation cocktail.

    • The amount of radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

    • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration, generating a sigmoidal competition curve.

    • The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.

    • The Ki value (the inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

Visualizing Methodologies and Pathways

To further elucidate the experimental process and the biological context of this compound and haloperidol's actions, the following diagrams are provided.

Competitive_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor Receptor Source (Cell Membranes) Incubation Incubate to Equilibrium Receptor->Incubation Radioligand Radioligand (e.g., [3H]Spiperone) Radioligand->Incubation Competitor Unlabeled Competitor (this compound or Haloperidol) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Competitive Radioligand Binding Assay Workflow.

Signaling_Pathways cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht2a Serotonin 5-HT2A Receptor Pathway D2R D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Haloperidol_D2 Haloperidol / this compound Haloperidol_D2->D2R Antagonism HT2AR 5-HT2A Receptor Gq Gq/11 Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Haloperidol_5HT2A Haloperidol / this compound Haloperidol_5HT2A->HT2AR Antagonism

Simplified Antagonistic Signaling Pathways.

References

Validating Moperone's D2 Receptor Antagonism: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the dopamine (B1211576) D2 receptor antagonism of moperone with other established antipsychotics, namely haloperidol (B65202) and risperidone (B510). The information herein is supported by experimental data from publicly available scientific literature to assist researchers in evaluating this compound's pharmacological profile.

Comparative Analysis of D2 Receptor Antagonism

This compound is a typical antipsychotic of the butyrophenone (B1668137) class that exerts its therapeutic effects primarily through antagonism of dopamine D2 receptors.[1][2] In vitro studies are essential to characterize the binding affinity and functional potency of compounds like this compound at the D2 receptor. This is commonly achieved through radioligand binding assays and functional assays that measure downstream signaling, such as the inhibition of cyclic AMP (cAMP) formation.[3][4]

Data Presentation

The following table summarizes the in vitro binding affinities (Ki) of this compound, haloperidol, and risperidone for the dopamine D2 receptor. A lower Ki value indicates a higher binding affinity. It is important to note that Ki values can vary between studies due to different experimental conditions.

CompoundD2 Receptor Ki (nM)Reference(s)
This compound0.7 - 1.9[5]
Haloperidol0.89 - 1.45[6][7]
Risperidone3.13[7]

Experimental Protocols

Detailed methodologies for key in vitro assays are crucial for the replication and validation of experimental findings. Below are protocols for a radioligand binding assay and a functional cAMP assay, which are standard methods for characterizing D2 receptor antagonists.

Radioligand Competition Binding Assay Protocol

This protocol is a common method to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[1][8]

Objective: To determine the Ki of this compound for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from a cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-Spiperone, a high-affinity D2 receptor antagonist.

  • Test Compound: this compound.

  • Reference Compounds: Haloperidol, Risperidone.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: (+)-Butaclamol (10 µM).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the D2 receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation, and varying concentrations of the test compound (this compound) or reference compounds.

  • Radioligand Addition: Add a fixed concentration of [3H]-Spiperone (typically at or near its Kd value) to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the total binding (in the absence of a competitor) and non-specific binding (in the presence of a saturating concentration of (+)-butaclamol).

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]

Functional Antagonist Assay (cAMP Measurement) Protocol

This assay determines the functional potency of an antagonist by measuring its ability to block the agonist-induced inhibition of cAMP production, a key downstream signaling event of the Gi/o-coupled D2 receptor.[5][9]

Objective: To determine the IC50 of this compound in a functional D2 receptor antagonism assay.

Materials:

  • A cell line co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.

  • D2 Receptor Agonist: Dopamine or Quinpirole.

  • Adenylyl Cyclase Activator: Forskolin (B1673556).

  • Test Compound: this compound.

  • Reference Compounds: Haloperidol, Risperidone.

  • Cell culture medium.

  • Lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase assay substrate).

  • Plate reader capable of detecting the signal from the chosen cAMP assay.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach and grow overnight.

  • Compound Pre-incubation: Treat the cells with varying concentrations of the antagonist (this compound) or reference compounds and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of a D2 receptor agonist (e.g., the EC80 concentration of dopamine) in the presence of forskolin to stimulate cAMP production.

  • Incubation: Incubate the plate for a specific time to allow for changes in intracellular cAMP levels (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

Mandatory Visualizations

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor and the point of intervention for antagonists like this compound.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Binds & Activates This compound This compound (Antagonist) This compound->D2R Binds & Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Dopamine D2 receptor signaling pathway and antagonist action.

Experimental Workflow for In Vitro D2 Receptor Antagonism Assay

The diagram below outlines the general workflow for a typical in vitro experiment to determine the potency of a D2 receptor antagonist.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare D2 Receptor- Expressing Cell Membranes or Culture Cells incubation Incubate Membranes/Cells with Compounds and Radioligand (Binding) or Agonist (Functional) prep_membranes->incubation prep_compounds Prepare Serial Dilutions of this compound & Controls prep_compounds->incubation separation Separate Bound/Free Ligand (Binding Assay) incubation->separation For Binding Assay measurement Measure Radioactivity (Binding) or cAMP Levels (Functional) incubation->measurement For Functional Assay separation->measurement plot_data Plot Dose-Response Curves measurement->plot_data calculate_potency Calculate IC50 and/or Ki values plot_data->calculate_potency

Caption: Workflow for D2 receptor antagonist in vitro validation.

References

Moperone's Cross-Reactivity Profile: A Comparative Guide for Neuropharmacology Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive analysis of the cross-reactivity of Moperone, a typical antipsychotic of the butyrophenone (B1668137) class, with a range of neurotransmitter receptors. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of this compound's binding affinity alongside other common antipsychotic agents. The data herein is compiled from preclinical studies to facilitate an objective evaluation of this compound's pharmacological profile.

Executive Summary

This compound is a dopamine (B1211576) D2 receptor antagonist with high affinity for D2 and D3 receptors.[1] It also exhibits moderate affinity for the serotonin (B10506) 5-HT2A receptor.[1] This guide presents a detailed comparison of this compound's binding affinities (Ki values) for various dopamine, serotonin, adrenergic, histamine (B1213489), and muscarinic receptor subtypes against a panel of other antipsychotic drugs. Detailed experimental protocols for the key assays used to determine these binding affinities and functional activities are also provided. Furthermore, this document includes visualizations of the primary signaling pathways for the receptors most relevant to this compound's activity and a generalized workflow for assessing receptor cross-reactivity.

Comparative Receptor Binding Affinities

The therapeutic efficacy and off-target effects of antipsychotic drugs are largely dictated by their binding affinities for a wide array of neurotransmitter receptors. The following table summarizes the in vitro receptor binding affinities (Ki in nM) of this compound in comparison to other selected typical and atypical antipsychotics. A lower Ki value signifies a higher binding affinity.

ReceptorThis compound (Ki, nM)Haloperidol (Ki, nM)Clozapine (Ki, nM)Olanzapine (Ki, nM)Risperidone (Ki, nM)Quetiapine (Ki, nM)Aripiprazole (Ki, nM)Ziprasidone (Ki, nM)
Dopamine
D1162.7 ± 33.1[2]120[2]290[2]1300[2]580[2]--130[2]
D20.7-1.9[1], 25-120[3], 114.8[4]0.532[4]130[2], 125-355[3]11-31[3]3.3-6.2[3]160-557[3]0.34-2.7[3]4.8-10[3]
D30.1-1[1], 29[3]-49-141[3]49-132[3]7.2-14[3]340[3]0.8-4.2[3]7.2[3]
D427[5], 57[3]-21-44[3]27-49[3]21-39[3]1600[3]44-56[3]32[3]
Serotonin
5-HT1A260[3]-15-245[3]>1000[3]4.2-490[3]2450[3]1.7-4.4[3]3.4[3]
5-HT2A52[1], 19-34[3]-12-21[3]4-16[3]0.16-0.6[3]220[3]3.4-15[3]0.4[3]
5-HT2C130[3]-8-15[3]11-23[3]5-26[3]615[3]15-34[3]1.3[3]
Adrenergic
α11.4-11[3]-7-13[3]19-54[3]0.8-2.3[3]7-27[3]57-79[3]11[3]
α2110[3]-7-15[3]230[3]1.2-7.8[3]830[3]5.6-11[3]78[3]
Histamine
H1130[3]-6-25[3]7-20[3]11-28[3]20-47[3]61-89[3]47[3]
Muscarinic
M1>10,000[3]-1.9-54[3]1.9-27[3]>10,000[3]>5000[3]>10,000[3]>1000[3]

Note: Ki values can exhibit variability across different studies due to variations in experimental conditions, such as radioligand used, tissue source (e.g., recombinant cell lines vs. brain tissue), and assay buffer composition.

Experimental Protocols

The binding affinities presented in this guide are primarily determined through in vitro radioligand binding assays. Functional activity is typically assessed using second messenger assays.

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific neurotransmitter receptor.

Methodology:

  • Receptor Preparation: Cell membranes expressing the target receptor are prepared from either recombinant cell lines (e.g., CHO or HEK293 cells stably transfected with the human receptor) or from specific brain regions of animal models.

  • Radioligand Incubation: The cell membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors).

  • Competitive Displacement: A range of concentrations of the unlabeled test compound (this compound) is added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Receptor Source (Cell lines or Tissue) Incubation Incubation (Competition for binding) Receptor_Prep->Incubation Radioligand Radioligand ([3H]-Spiperone) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Filtration (Separate bound/free) Incubation->Filtration Counting Scintillation Counting (Quantify bound radioligand) Filtration->Counting IC50_Calc Determine IC50 Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

General workflow for a competitive radioligand binding assay.
Functional cAMP Assay (for Gi/o-coupled receptors like Dopamine D2)

Objective: To determine the functional activity (antagonism in the case of this compound) of a test compound at the D2 receptor.

Methodology:

  • Cell Culture: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293) is cultured.

  • Compound Treatment: The cells are pre-incubated with varying concentrations of the test compound (this compound).

  • Agonist Stimulation: The cells are then stimulated with a known D2 receptor agonist (e.g., dopamine or quinpirole) in the presence of forskolin, an adenylyl cyclase activator.

  • Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

  • Data Analysis: The ability of the test compound to block the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified. The IC50 value for the antagonist is determined, which represents the concentration of the compound that reverses 50% of the agonist's effect. This confirms the antagonistic activity of the compound.[1]

Signaling Pathways

The interaction of this compound with various neurotransmitter receptors leads to the modulation of their respective intracellular signaling cascades. Below are diagrams illustrating the canonical signaling pathways for the key receptors for which this compound has notable affinity.

Dopamine D2 Receptor Signaling

This compound acts as an antagonist at the D2 receptor, which is a Gi/o-coupled GPCR.[1] Activation of the D2 receptor by dopamine normally inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. By blocking this receptor, this compound prevents this signaling cascade.

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates

Dopamine D2 receptor signaling pathway and this compound's antagonism.
Serotonin 5-HT2A Receptor Signaling

This compound has a moderate affinity for the 5-HT2A receptor. This receptor is a Gq/11-coupled GPCR. Its activation by serotonin leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

G Serotonin Serotonin HT2A_R 5-HT2A Receptor Serotonin->HT2A_R Activates This compound This compound This compound->HT2A_R Modulates Gq_11 Gq/11 Protein HT2A_R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates

Serotonin 5-HT2A receptor signaling pathway.
Adrenergic α1 Receptor Signaling

This compound displays a relatively high affinity for α1-adrenergic receptors. These receptors are Gq/11-coupled GPCRs. Their activation by norepinephrine (B1679862) or epinephrine (B1671497) stimulates phospholipase C, leading to increased intracellular calcium and activation of protein kinase C.

G Norepinephrine Norepinephrine Alpha1_R α1-Adrenergic Receptor Norepinephrine->Alpha1_R Activates This compound This compound This compound->Alpha1_R Modulates Gq_11 Gq/11 Protein Alpha1_R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response Phosphorylates

Alpha-1 Adrenergic receptor signaling pathway.
Histamine H1 Receptor Signaling

This compound has a moderate affinity for the histamine H1 receptor. The H1 receptor is also a Gq/11-coupled GPCR. Its activation by histamine initiates the phospholipase C signaling cascade, resulting in increased intracellular calcium and activation of protein kinase C.

G Histamine Histamine H1_R Histamine H1 Receptor Histamine->H1_R Activates This compound This compound This compound->H1_R Modulates Gq_11 Gq/11 Protein H1_R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates

Histamine H1 receptor signaling pathway.
Muscarinic M1 Receptor Signaling

This compound demonstrates very low affinity for the muscarinic M1 receptor. The M1 receptor is a Gq/11-coupled GPCR. Its activation by acetylcholine (B1216132) stimulates the phospholipase C pathway, leading to increased intracellular calcium and activation of protein kinase C.

G Acetylcholine Acetylcholine M1_R Muscarinic M1 Receptor Acetylcholine->M1_R Activates This compound This compound (low affinity) This compound->M1_R Gq_11 Gq/11 Protein M1_R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates

Muscarinic M1 receptor signaling pathway.

Conclusion

This compound is a potent antagonist of dopamine D2 and D3 receptors, with moderate affinity for the serotonin 5-HT2A receptor and relatively high affinity for α1-adrenergic receptors. Its cross-reactivity with other neurotransmitter receptors, such as histamine H1, is moderate, while its affinity for muscarinic M1 receptors is negligible. This binding profile is crucial for understanding both its therapeutic efficacy and its potential side-effect profile. The data and protocols presented in this guide offer a valuable resource for the continued investigation and development of antipsychotic agents.

References

A Comparative Analysis of Moperone and Risperidone on Behavior: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the behavioral effects of Moperone, a typical antipsychotic of the butyrophenone (B1668137) class, and Risperidone (B510), an atypical antipsychotic. Drawing upon preclinical data, this document is intended for researchers, scientists, and drug development professionals. The comparison will leverage data from studies on this compound and Risperidone, and where direct comparative data for this compound is limited, Haloperidol (B65202), a structurally and functionally similar butyrophenone, will be used as a proxy for a typical antipsychotic to contrast with the atypical profile of Risperidone.

Mechanism of Action and Receptor Binding Profiles

This compound and Risperidone both exert their antipsychotic effects primarily through the antagonism of dopamine (B1211576) D2 receptors. However, their broader receptor binding profiles differentiate their pharmacological and behavioral effects.

This compound , as a typical antipsychotic, exhibits high affinity for dopamine D2 receptors.[1] Its therapeutic action is largely attributed to the blockade of these receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] this compound also shows some affinity for serotonin (B10506) receptors, though this is less pronounced than its potent D2 antagonism.[1]

Risperidone , an atypical antipsychotic, is characterized by its potent antagonism of both serotonin 5-HT2A and dopamine D2 receptors.[2] In fact, it has a higher affinity for 5-HT2A receptors than for D2 receptors.[2] This dual antagonism is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia, with a lower propensity to cause extrapyramidal side effects (EPS) at therapeutic doses compared to typical antipsychotics.[3]

Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and Risperidone for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

ReceptorThis compound (Ki, nM)Risperidone (Ki, nM)
Dopamine
D1No data available240[4]
D20.7 - 1.93.13 - 3.3[2][5]
D30.1 - 17.2 - 14
D4277.3[4]
Serotonin
5-HT1ANo data available420[4]
5-HT2A520.16 - 0.2[2][4]
5-HT2CNo data available50[4]
Adrenergic
Alpha-1No data available0.8[2]
Alpha-2No data available7.54[2]
Histamine
H1No data available20[4]

Comparative Behavioral Effects in Preclinical Models

The behavioral effects of antipsychotics are commonly assessed in animal models that measure locomotor activity, sensorimotor gating (prepulse inhibition), and conditioned avoidance responses.

Locomotor Activity

Both typical and atypical antipsychotics can suppress spontaneous locomotor activity. However, the dose at which this occurs and the degree of motor impairment can differ significantly.

Studies comparing Haloperidol (as a proxy for this compound) and Risperidone have shown that both drugs dose-dependently decrease horizontal and vertical locomotor activity in rats. However, Haloperidol produces a more rapid and pronounced decline in motor activity at lower doses compared to Risperidone.[2] Furthermore, Haloperidol significantly depresses small, stationary movements at much lower doses than Risperidone, which may be related to its higher propensity to induce catalepsy and extrapyramidal side effects.[2]

Data Presentation: Effects on Locomotor Activity
DrugSpeciesDoses (mg/kg)Effect on Locomotor ActivityReference
Haloperidol Rat0.038 (ED50, vertical)Depression of vertical and horizontal activity. Rapid depression of small, stationary movements.[2]
0.060 (ED50, horizontal)
0.085 (ED50, piezo)
Risperidone Rat0.062 (ED50, vertical)Depression of vertical and horizontal activity. Depression of small, stationary movements only at much higher doses.[2]
0.18 (ED50, horizontal)
2.80 (ED50, piezo)
Prepulse Inhibition (PPI)

Prepulse inhibition is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. Deficits in PPI are observed in schizophrenic patients and can be modeled in animals.

Studies have shown that both typical and atypical antipsychotics can restore PPI deficits induced by dopamine agonists. In a study comparing Haloperidol and Risperidone, both drugs were found to restore apomorphine-induced deficits in PPI.

Conditioned Avoidance Response (CAR)

The conditioned avoidance response is a behavioral paradigm used to predict the efficacy of antipsychotic drugs. In this test, an animal learns to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotics selectively suppress this avoidance response without impairing the ability to escape the aversive stimulus.

Both Haloperidol and Risperidone have been shown to disrupt conditioned avoidance responding.[6] This effect is considered a hallmark of antipsychotic activity.[6]

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (this compound or Risperidone) for various neurotransmitter receptors.

Methodology:

  • Receptor Preparation: Cell membranes expressing the receptor of interest are prepared from either recombinant cell lines or specific brain regions of animals (e.g., rat striatum for D2 receptors).

  • Radioligand Incubation: The receptor preparation is incubated with a specific radioligand (a radioactive molecule that binds to the target receptor with high affinity and specificity) and varying concentrations of the unlabeled test compound.

  • Competition: The test compound competes with the radioligand for binding to the receptor.

  • Separation and Counting: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity in the bound fraction is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Spontaneous Locomotor Activity

Objective: To assess the effect of this compound or Risperidone on spontaneous motor activity in rodents.

Methodology:

  • Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor the animal's movement.

  • Animals: Male Wistar rats are commonly used.

  • Procedure:

    • Animals are habituated to the testing room for at least 60 minutes before the experiment.

    • Animals are administered the test compound (this compound, Risperidone, or vehicle) via intraperitoneal (i.p.) injection.

    • After a specified pretreatment time (e.g., 30-60 minutes), each animal is placed individually into the open-field arena.

    • Locomotor activity is recorded for a set duration (e.g., 30-60 minutes).

  • Data Analysis: Parameters such as total distance traveled (horizontal activity), number of rearings (vertical activity), and time spent in different zones of the arena are quantified and analyzed.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

Objective: To evaluate the effect of this compound or Risperidone on sensorimotor gating.

Methodology:

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.

  • Animals: Male Sprague-Dawley rats or various mouse strains are commonly used.

  • Procedure:

    • The animal is placed in the startle chamber and allowed to acclimate for a brief period with background white noise.

    • The test session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A high-intensity acoustic stimulus (the "pulse," e.g., 120 dB) is presented to elicit a startle response.

      • Prepulse-pulse trials: A weaker acoustic stimulus (the "prepulse," e.g., 75-85 dB) is presented shortly before the pulse (e.g., 100 ms).

      • No-stimulus trials: Only background noise is presented.

    • The startle response is measured as the peak amplitude of the animal's movement.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.

Conditioned Avoidance Response (CAR)

Objective: To assess the antipsychotic-like efficacy of this compound or Risperidone.

Methodology:

  • Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric footshock. The two compartments are separated by a partition with an opening.

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Procedure:

    • Acquisition Training: The rat is placed in one compartment of the shuttle box. A conditioned stimulus (CS), such as a light or tone, is presented for a short duration (e.g., 10 seconds). If the rat does not move to the other compartment within this time, an unconditioned stimulus (US), a mild footshock, is delivered through the grid floor. The shock is terminated when the rat escapes to the other compartment. If the rat moves to the other compartment during the CS presentation, it avoids the shock. This training is repeated for a set number of trials over several days until a stable level of avoidance is achieved.

    • Drug Testing: Once the avoidance response is acquired, the animal is treated with the test compound (this compound, Risperidone, or vehicle) before the test session. The number of avoidance responses, escape responses, and failures to escape are recorded.

  • Data Analysis: The primary measure is the percentage of avoidance responses. A selective decrease in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.[6]

Visualization of Key Pathways and Workflows

G cluster_D2 Dopamine D2 Receptor Signaling cluster_antipsychotics Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Inhibits Downstream Downstream Effects (e.g., Gene Expression, Ion Channel Modulation) PKA->Downstream Phosphorylates This compound This compound This compound->D2R Antagonist Risperidone_D2 Risperidone Risperidone_D2->D2R Antagonist

Dopamine D2 Receptor Antagonism by this compound and Risperidone

G cluster_5HT2A Serotonin 5-HT2A Receptor Signaling cluster_risperidone Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq Gq/11 Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Risperidone_5HT2A Risperidone Risperidone_5HT2A->HT2AR Antagonist

Serotonin 5-HT2A Receptor Antagonism by Risperidone

G cluster_workflow Conditioned Avoidance Response Workflow Start Place Rat in Shuttle Box CS Present Conditioned Stimulus (CS) Start->CS Decision Rat Crosses to Other Side? CS->Decision Avoid Avoidance Recorded (No Shock) Decision->Avoid Yes NoCross No Crossing Decision->NoCross No End Trial End Avoid->End US Present Unconditioned Stimulus (US - Shock) NoCross->US Escape Escape Recorded US->Escape Escape->End

Workflow of a Conditioned Avoidance Response Trial

Conclusion

This compound and Risperidone represent two distinct classes of antipsychotic medications with differing pharmacological profiles that translate into varied behavioral effects. This compound, a typical antipsychotic, primarily acts as a potent dopamine D2 receptor antagonist. This mechanism is effective in treating the positive symptoms of psychosis but is also associated with a higher risk of motor side effects.

In contrast, Risperidone, an atypical antipsychotic, exhibits a broader receptor binding profile, with potent antagonism at both serotonin 5-HT2A and dopamine D2 receptors. This dual action is thought to contribute to its efficacy against a wider range of schizophrenic symptoms and a more favorable side effect profile at therapeutic doses.

Preclinical behavioral studies, often using Haloperidol as a comparator for typical antipsychotics, support these pharmacological differences. While both classes of drugs can suppress locomotor activity and conditioned avoidance responses, the dose-response relationships and the impact on fine motor control differ, with Risperidone generally showing a wider therapeutic window before the emergence of significant motor impairment.

This comparative guide highlights the key differences between this compound and Risperidone based on available preclinical data. Further head-to-head comparative studies are warranted to more definitively delineate the nuances of their behavioral effects.

References

Moperone: A Comparative Benchmark Against Newer Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Moperone, a first-generation (typical) antipsychotic of the butyrophenone (B1668137) class, against a range of newer, second-generation (atypical) antipsychotics.[1] The aim is to offer a data-driven resource for researchers and professionals in the field of neuropharmacology and drug development, summarizing key performance indicators from pharmacological profiles to clinical side effects. Given the limited direct comparative clinical trial data for this compound against individual newer agents, this guide synthesizes available information on this compound and its close analogue, Melperone, alongside comprehensive data for prominent atypical antipsychotics.

Executive Summary

This compound, like other typical antipsychotics, primarily exerts its therapeutic effect through potent antagonism of the dopamine (B1211576) D2 receptor.[1] This mechanism is effective in managing the positive symptoms of psychosis, such as hallucinations and delusions.[1] However, this strong D2 blockade is also associated with a higher incidence of extrapyramidal symptoms (EPS).[2][3]

Newer atypical antipsychotics were developed to provide a broader spectrum of efficacy, including on negative symptoms, with a more favorable side-effect profile. They are generally characterized by a combination of dopamine D2 and serotonin (B10506) 5-HT2A receptor antagonism. This dual action is believed to contribute to a lower risk of EPS and potential benefits for a wider range of schizophrenic symptoms. This guide will delve into the quantitative data that underpins these differences.

Data Presentation: Comparative Analysis

The following tables summarize the quantitative data for this compound (using Melperone as a proxy where necessary) and several newer antipsychotics across key performance metrics.

Table 1: Receptor Binding Affinities (Ki, nM)

A lower Ki value indicates a higher binding affinity. This data is critical for understanding the pharmacological basis of both therapeutic efficacy and side-effect profiles.

ReceptorThis compound (Melperone)RisperidoneOlanzapineQuetiapineAripiprazoleZiprasidoneLurasidoneClozapine
Dopamine D2 1803.13111600.344.81.68160
Serotonin 5-HT2A 1020.1646403.40.42.035.4
Histamine H1 -2.237116047>10001.1
Muscarinic M1 ->10,0001.9120>1000>1000>10006.2
Adrenergic α1 -0.81975710481.6

Data compiled from multiple sources. Ki values can vary between studies due to different experimental conditions.

Table 2: Comparative Clinical Efficacy (PANSS Total Score Reduction)

The Positive and Negative Syndrome Scale (PANSS) is a standard tool for assessing symptom severity in schizophrenia. A greater reduction in the total score indicates higher efficacy. Direct comparative data for this compound is limited; this table presents typical findings for first-generation vs. second-generation antipsychotics.

Antipsychotic ClassTypical PANSS Total Score Reduction (Approximate)
First-Generation (e.g., this compound) 15-25 points
Second-Generation (e.g., Olanzapine, Risperidone) 15-30 points

Note: Efficacy can be highly variable among individual patients and depends on the specific drug and dosage.

Table 3: Incidence of Key Side Effects

This table compares the general incidence rates of common and concerning side effects.

Side EffectThis compound (Typical Antipsychotics)Newer Antipsychotics (Range)
Extrapyramidal Symptoms (EPS) HighLow to Moderate
Weight Gain (≥7% increase) ModerateLow to High
Tardive Dyskinesia (long-term) Higher RiskLower Risk
Sedation Moderate to HighLow to High
Orthostatic Hypotension ModerateLow to High

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the comparison of antipsychotics.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, Risperidone) for a specific neurotransmitter receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., human recombinant D2 or 5-HT2A receptors).

  • A radioligand with high affinity and specificity for the receptor (e.g., [3H]spiperone for D2 receptors).

  • Test compounds at various concentrations.

  • Assay buffer.

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Preparation: A reaction mixture is prepared in each well of the microplate, containing the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and the assay buffer.

  • Competition: The test compound is added to the wells in a range of increasing concentrations. A set of wells with no test compound is used to determine total binding, and another set with a high concentration of a known potent ligand is used to determine non-specific binding.

  • Incubation: The microplates are incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter mat that traps the cell membranes.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assessment of Extrapyramidal Symptoms (EPS) in Clinical Trials

Objective: To systematically evaluate and quantify the incidence and severity of EPS in patients treated with antipsychotic medications.

Methodology: Standardized rating scales are administered by trained clinicians at baseline and at regular intervals throughout the clinical trial.

Commonly Used Scales:

  • Abnormal Involuntary Movement Scale (AIMS): Primarily used to assess for tardive dyskinesia. It involves the observation of involuntary movements in various body regions.

  • Simpson-Angus Scale (SAS): Used to measure drug-induced parkinsonism, assessing rigidity, tremor, and akinesia.

  • Barnes Akathisia Rating Scale (BARS): Specifically designed to assess akathisia, a subjective feeling of restlessness and an objective observation of restless movements.

  • Extrapyramidal Symptom Rating Scale (ESRS): A comprehensive scale that evaluates parkinsonism, akathisia, dystonia, and tardive dyskinesia.

Procedure:

  • Baseline Assessment: Each patient is evaluated using the chosen scales before the initiation of treatment to establish a baseline.

  • Scheduled Follow-up: Assessments are repeated at predefined time points during the study (e.g., weekly for the first month, then monthly).

  • Standardized Observation: The clinician observes the patient for specific movements and asks standardized questions to elicit subjective experiences of symptoms.

  • Scoring: Each item on the scale is scored according to its severity.

  • Data Analysis: The scores are analyzed to compare the incidence and severity of EPS between different treatment groups.

Monitoring for Metabolic Side Effects

Objective: To monitor for metabolic changes, including weight gain, dyslipidemia, and hyperglycemia, in patients receiving antipsychotic treatment.

Procedure:

  • Baseline Measurements: Before starting the medication, the following are recorded:

    • Weight and Body Mass Index (BMI).

    • Waist circumference.

    • Fasting plasma glucose.

    • Fasting lipid profile (total cholesterol, LDL, HDL, triglycerides).

  • Regular Monitoring:

    • Weight/BMI: Monitored frequently, especially in the initial months of treatment (e.g., monthly).

    • Fasting Glucose and Lipids: Re-evaluated at regular intervals (e.g., at 3 months and then annually).

  • Criteria for Concern:

    • A clinically significant weight gain (e.g., ≥7% of baseline weight).

    • Development of pre-diabetes or diabetes (based on fasting glucose or HbA1c levels).

    • Adverse changes in the lipid profile.

  • Intervention: If significant metabolic changes are observed, lifestyle interventions (diet and exercise) are recommended, and in some cases, a change in antipsychotic medication may be considered.

Mandatory Visualizations

Dopamine D2 Receptor Antagonism Pathway

D2_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds to AC Adenylyl Cyclase D2R->AC Inhibits EPS Extrapyramidal Symptoms D2R->EPS cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Effect Reduced Psychotic Symptoms PKA->Effect This compound This compound This compound->D2R Blocks

Caption: this compound's antagonism of the D2 receptor reduces downstream signaling, alleviating psychosis but risking EPS.

Serotonin-Dopamine Interaction in Atypical Antipsychotics

Atypical_Mechanism cluster_serotonergic Serotonergic Neuron cluster_dopaminergic Dopaminergic Neuron Serotonin Serotonin Receptor_5HT2A 5-HT2A Receptor Serotonin->Receptor_5HT2A Binds to Dopamine_Release ↑ Dopamine Release (in some pathways) Receptor_5HT2A->Dopamine_Release Inhibits Atypical Newer Atypical Antipsychotic Atypical->Receptor_5HT2A Blocks

Caption: Atypical antipsychotics block 5-HT2A receptors, which can increase dopamine release in certain brain regions.

Experimental Workflow for Receptor Binding Assay

Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Dilutions start->prep mix Mix Reagents in 96-well Plate prep->mix incubate Incubate to Reach Equilibrium mix->incubate filter Filter to Separate Bound and Unbound Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Caption: A generalized workflow for determining the receptor binding affinity of a compound.

References

Validating Moperone as a Positive Control in Neuropharmacological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Moperone with established positive controls for dopamine (B1211576) D2 receptor antagonism, validating its use in relevant experimental settings. The information presented is collated from preclinical data to offer an objective overview for researchers in neuropharmacology and drug development.

Introduction to this compound

This compound is a typical antipsychotic of the butyrophenone (B1668137) class, primarily known for its high affinity and antagonism of dopamine D2 and D3 receptors.[1] This pharmacological profile makes it a strong candidate for use as a positive control in assays investigating the dopamine system, particularly in the context of screening for new antipsychotic drugs or other central nervous system (CNS) active compounds. A positive control is an essential component of experimental design, demonstrating that the assay is working correctly and providing a benchmark against which to compare the activity of test compounds. While not as extensively documented in the literature as a positive control compared to compounds like Haloperidol or Chlorpromazine, this compound's potent and relatively selective D2/D3 receptor antagonism provides a strong rationale for its use in this capacity.

Comparative Receptor Binding Affinity

The therapeutic efficacy and side-effect profiles of antipsychotic drugs are largely determined by their affinity for various neurotransmitter receptors. The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and commonly used positive controls for key dopamine, serotonin, adrenergic, histamine, and muscarinic receptors. A lower Ki value indicates a stronger binding affinity.

ReceptorThis compound (Ki, nM)Haloperidol (Ki, nM)Chlorpromazine (Ki, nM)Spiperone (Ki, nM)
Dopamine
D20.7 - 1.9[1]0.89[1]3.50.02 (approx.)
D30.1 - 1[1]4.6[1]7.5Sub-nanomolar
D4---105.5High affinity
Serotonin
5-HT1A---3600---Potent antagonist
5-HT2A52120---Potent antagonist
5-HT2C---4700---Binds
Adrenergic
α1------------
Histamine
H1------------
Muscarinic
M1------------

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Dopamine D2 Receptor Signaling Pathway

The primary mechanism of action for this compound and other D2 antagonists is the blockade of the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate Response Cellular Response cAMP->Response Leads to

Caption: Dopamine D2 receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow: Radioligand Binding Assay

A common method to determine the binding affinity of a compound to a receptor is the radioligand binding assay. This workflow outlines the key steps in such an experiment.

Radioligand_Binding_Assay A 1. Preparation of Receptor Membranes B 2. Incubation with Radioligand & Test Compound A->B C 3. Separation of Bound and Free Radioligand B->C D 4. Quantification of Bound Radioactivity C->D E 5. Data Analysis (IC50, Ki determination) D->E

Caption: A typical workflow for a competitive radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor using this compound as a positive control.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Positive Control: this compound.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Fluid.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of 10 µM Haloperidol.

    • Positive Control: 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 1 µM).

    • Test Compound: 50 µL of varying concentrations of the test compound.

  • Add 50 µL of [³H]-Spiperone (final concentration of ~0.5 nM) to all wells.

  • Add 100 µL of the prepared receptor membrane suspension to all wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound and the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

This compound's potent and selective antagonism at dopamine D2 and D3 receptors, with Ki values in the low nanomolar range, strongly supports its use as a positive control in a variety of in vitro and in vivo assays. Its pharmacological profile is comparable to that of established positive controls like Haloperidol. By including this compound as a positive control, researchers can effectively validate their experimental systems for studying D2 receptor pharmacology and confidently assess the activity of novel compounds. The data and protocols provided in this guide offer a framework for the successful implementation of this compound as a reliable positive control in neuropharmacological research.

References

Comparative Analysis of the Metabolic Side Effects of Moperone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic side effects associated with Moperone, a typical antipsychotic of the butyrophenone (B1668137) class. Due to a lack of recent, direct comparative clinical trial data for this compound, this analysis relies on available information for this compound and uses the structurally similar and well-studied butyrophenone, Haloperidol, as a primary comparator to represent the metabolic profile of this class. This information is juxtaposed with data from various other antipsychotic agents to provide a broader context for understanding its potential metabolic liabilities.

Executive Summary

This compound is a first-generation antipsychotic, and like other drugs in its class, its primary mechanism of action is dopamine (B1211576) D2 receptor antagonism.[1][2] While specific quantitative data on the metabolic side effects of this compound are scarce in recent literature, potential side effects include weight gain and metabolic changes.[3] To provide a quantitative comparison, data for Haloperidol, another butyrophenone, is used as a proxy. Clinical studies show that Haloperidol is associated with a lower risk of significant weight gain and metabolic disturbances compared to many second-generation antipsychotics (SGAs), such as olanzapine (B1677200) and clozapine (B1669256). However, it is not without metabolic effects, including weight gain and alterations in lipid profiles.[4][5][6][7] This guide synthesizes the available data to inform research and drug development efforts.

Data Presentation: Comparative Metabolic Effects of Antipsychotics

The following table summarizes the metabolic side effects of various antipsychotics, with Haloperidol representing the butyrophenone class to which this compound belongs. The data is derived from a 12-week randomized clinical trial in drug-naive, first-episode psychosis patients, providing a clear comparison of early metabolic changes.[4][5][6]

Table 1: Change in Metabolic Parameters after 12 Weeks of Treatment

AntipsychoticClassMean Weight Gain (kg)Change in Total Cholesterol (mg/dL)Change in LDL Cholesterol (mg/dL)Change in Triglycerides (mg/dL)Change in Fasting Glucose (mg/dL)
Haloperidol (as proxy for this compound) Typical (Butyrophenone) 3.8 Significant Increase Significant Increase No Significant Change No Significant Change
OlanzapineAtypical7.5Significant IncreaseSignificant IncreaseSignificant IncreaseNo Significant Change
Risperidone (B510)Atypical5.6Significant IncreaseSignificant IncreaseNo Significant ChangeNo Significant Change

Data from a 12-week randomized clinical trial. "Significant Increase" indicates a statistically significant change from baseline.[4][5][6]

A broader network meta-analysis of 18 antipsychotics also positions Haloperidol as having one of the most benign profiles regarding weight gain, with a mean difference of -0.23 kg compared to placebo over a median of 6 weeks.[8] In the same analysis, olanzapine and clozapine were associated with the most significant weight gain.[8]

Experimental Protocols

The assessment of metabolic side effects in clinical trials of antipsychotics typically follows standardized protocols to ensure consistency and comparability of data.

1. Patient Population:

  • Studies often enroll patients with a confirmed diagnosis of schizophrenia or other psychotic disorders, according to established diagnostic criteria (e.g., DSM-5).

  • To isolate the drug's effects, trials may recruit "drug-naive" patients who have not previously been treated with antipsychotics.[4][5][6]

2. Study Design:

  • Randomized, controlled trials (RCTs) are the gold standard, often with a double-blind design to minimize bias.

  • Comparator groups may include a placebo and/or an active control (another antipsychotic).

3. Data Collection and Monitoring Schedule:

  • Baseline Assessment: A comprehensive baseline assessment is conducted before the initiation of the study drug. This includes:

    • Personal and family history of obesity, diabetes, dyslipidemia, hypertension, and cardiovascular disease.[9]

    • Physical measurements: weight, height (to calculate BMI), and waist circumference.

    • Fasting blood tests for:

      • Glucose

      • Glycated hemoglobin (HbA1c)

      • Lipid panel (total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides).

  • Follow-up Monitoring: These parameters are then monitored at regular intervals throughout the trial, for example, at weeks 4, 8, and 12 for short-term studies, and at longer intervals for long-term studies.[4][5][6]

4. Key Metabolic Endpoints:

  • Primary Outcome: Often, the primary outcome for metabolic side effect assessment is the mean change in body weight from baseline to the end of the study.

  • Secondary Outcomes: Secondary outcomes typically include changes in:

    • Body Mass Index (BMI).

    • Fasting glucose and HbA1c levels.

    • Fasting lipid parameters.

    • The incidence of clinically significant weight gain (often defined as a ≥7% increase from baseline weight).

    • The incidence of metabolic syndrome, as defined by established criteria (e.g., NCEP ATP III).

Signaling Pathways and Visualization

The metabolic side effects of antipsychotic drugs are thought to be mediated by their interactions with various neurotransmitter receptors. This compound, as a typical antipsychotic, is primarily a dopamine D2 receptor antagonist.[1][2] However, its affinity for other receptors, such as serotonin (B10506) (5-HT) receptors, may also contribute to its side effect profile.[1]

The diagram below illustrates a simplified conceptual pathway of how antipsychotics may influence metabolic regulation.

Antipsychotic_Metabolic_Effects cluster_Antipsychotic Antipsychotic Drug (e.g., this compound) cluster_Receptors Receptor Blockade cluster_Downstream Downstream Effects cluster_Outcome Metabolic Outcomes This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism HT2CR Serotonin 5-HT2C Receptor This compound->HT2CR (Potential) H1R Histamine H1 Receptor This compound->H1R (Potential) Appetite Increased Appetite D2R->Appetite Insulin Insulin Resistance D2R->Insulin Lipid Altered Lipid Metabolism D2R->Lipid HT2CR->Appetite H1R->Appetite Energy Decreased Energy Expenditure H1R->Energy WeightGain Weight Gain Appetite->WeightGain Energy->WeightGain GlucoseDys Glucose Dysregulation Insulin->GlucoseDys Dyslipidemia Dyslipidemia Lipid->Dyslipidemia

Caption: Conceptual pathway of antipsychotic-induced metabolic side effects.

The following diagram illustrates a typical experimental workflow for assessing metabolic side effects in a clinical trial.

Experimental_Workflow cluster_Screening Phase 1: Screening & Baseline cluster_Treatment Phase 2: Randomization & Treatment cluster_Monitoring Phase 3: Follow-up & Monitoring cluster_Analysis Phase 4: Data Analysis A Patient Recruitment (e.g., First-Episode Psychosis) B Informed Consent A->B C Baseline Metabolic Assessment (Weight, BMI, Fasting Glucose, Lipids) B->C D Randomization C->D E Drug Administration (this compound/Comparator/Placebo) D->E F Regular Follow-up Visits (e.g., Weeks 4, 8, 12) E->F G Repeat Metabolic Assessments F->G H Statistical Analysis of Changes from Baseline G->H I Comparison Between Treatment Groups H->I

Caption: Experimental workflow for a clinical trial assessing metabolic side effects.

Conclusion

The available evidence suggests that this compound, as a typical butyrophenone antipsychotic, likely carries a lower risk of severe metabolic side effects compared to high-risk atypical agents like olanzapine and clozapine. However, as demonstrated by data from Haloperidol, it is not devoid of metabolic risks, with weight gain and dyslipidemia being notable concerns. The lack of direct comparative data for this compound underscores the need for further research to fully characterize its metabolic profile. For drug development professionals, these findings highlight the importance of considering receptor binding profiles beyond the dopamine D2 receptor to predict and mitigate metabolic liabilities in novel antipsychotic candidates. Researchers should be encouraged to include older antipsychotics like this compound in future comparative studies to provide a more complete picture of the metabolic risks across the full spectrum of these essential medications.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Moperone

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Moperone, an antipsychotic compound of the butyrophenone (B1668137) class, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is imperative to mitigate risks to personnel and prevent environmental contamination. All this compound waste must be managed as hazardous chemical waste, in accordance with federal, state, and local regulations.

Quantitative Safety Data for this compound Hydrochloride

To underscore the importance of careful handling and disposal, the following table summarizes key toxicological data for this compound hydrochloride, a common salt form of the compound.

MetricValueSpecies
Oral LD50330 mg/kgRat
Oral LD50230 mg/kgMouse
Subcutaneous LD50220 mg/kgRat
Subcutaneous LD50230 mg/kgMouse
Intravenous LD5040 mg/kgRat
Intravenous LD5035 mg/kgMouse

LD50 (Lethal Dose, 50%) is the dose required to be fatal to 50% of a tested population.

Experimental Protocol: Step-by-Step this compound Disposal

This protocol provides a standardized procedure for the disposal of this compound waste, including the pure compound, contaminated laboratory materials (e.g., pipette tips, gloves, vials), and prepared solutions.

1. Waste Assessment and Segregation:

  • Hazard Classification: All this compound waste is to be classified and handled as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with non-hazardous solid or liquid waste streams.[1]

    • Solid Waste: Collect all solid this compound waste, including contaminated personal protective equipment (PPE) and labware, in a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene).[1]

    • Liquid Waste: Collect all liquid waste containing this compound in a sealable, non-reactive waste container.[1]

    • Sharps: Any needles or syringes contaminated with this compound must be disposed of in a designated sharps container.[1]

2. Waste Collection and Labeling:

  • Container Integrity: Ensure all waste containers are in good condition and have secure, tight-fitting lids.

  • Labeling: Clearly label all this compound waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard associated with the compound ("Harmful if Swallowed").

3. Storage:

  • Designated Area: Store sealed this compound waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.

  • Incompatibilities: While specific chemical incompatibilities for this compound are not extensively documented, as a general precaution, avoid storing it with strong oxidizing agents or strong acids.

4. Final Disposal:

  • Professional Management: The final disposal of this compound waste must be conducted through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

  • Scheduling Pickup: Contact your EHS department to arrange for the pickup and disposal of the full waste container. Do not attempt to transport or dispose of the waste off-site independently.

  • Environmental Considerations: Improper disposal, such as flushing down the drain, can lead to the release of active pharmaceutical ingredients into waterways, potentially harming aquatic wildlife and contributing to environmental pollution.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Moperone_Disposal_Workflow cluster_segregation Waste Segregation start This compound Waste Generated assessment Waste Assessment: Treat as Hazardous Chemical Waste start->assessment solid Solid Waste (Contaminated PPE, Labware) assessment->solid liquid Liquid Waste (Solutions containing this compound) assessment->liquid sharps Sharps Waste (Contaminated Needles, Syringes) assessment->sharps collection_solid Collect in Labeled, Leak-Proof Solid Waste Container solid->collection_solid collection_liquid Collect in Labeled, Sealable Liquid Waste Container liquid->collection_liquid collection_sharps Collect in Designated Sharps Container sharps->collection_sharps storage Store Securely in Designated Satellite Accumulation Area collection_solid->storage collection_liquid->storage collection_sharps->storage disposal Professional Disposal storage->disposal ehs_pickup Contact EHS or Licensed Contractor for Waste Pickup disposal->ehs_pickup

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moperone
Reactant of Route 2
Reactant of Route 2
Moperone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.